2-Chloro-4,6-dimorpholino-1,3,5-triazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Cyanuric Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine, a versatile intermediate in medicinal chemistry and materials science. The synthesis proceeds via a temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride. This document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, discusses purification strategies, and presents methods for the analytical characterization of the final product. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.
Introduction: The Significance of the s-Triazine Scaffold
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic synthesis, owing to the predictable and sequential reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The three chlorine atoms on the cyanuric chloride ring can be displaced by a variety of nucleophiles in a stepwise manner, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives.[2] This modularity enables the fine-tuning of the electronic, steric, and physicochemical properties of the resulting molecules, making the s-triazine core an exceptional platform for molecular design.[1]
Derivatives of s-triazine have found widespread applications, from herbicides and dyes to polymers.[2] In the realm of medicinal chemistry, the triazine core is present in numerous clinically approved drugs and experimental therapeutics for a range of diseases.[3] Specifically, this compound serves as a crucial intermediate, often utilized as a peptide coupling reagent and a building block for more complex molecular architectures.[4][5] Its synthesis from cyanuric chloride is a foundational reaction for accessing a diverse array of functionalized triazines.
The Reaction Mechanism: A Tale of Temperature and Reactivity
The synthesis of this compound from cyanuric chloride is a classic example of a nucleophilic aromatic substitution reaction. The inherent electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing nature of the three nitrogen atoms, makes it susceptible to nucleophilic attack.[6]
The key to achieving the desired di-substituted product lies in the careful control of the reaction temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[2][6] The introduction of an electron-donating morpholino group deactivates the ring towards further nucleophilic attack, necessitating a higher temperature for the subsequent substitution.[6] This principle allows for the selective synthesis of mono-, di-, and tri-substituted products.
-
First Substitution: The displacement of the first chlorine atom by morpholine is a rapid reaction that can be carried out at low temperatures, typically between 0 and 5°C.[7]
-
Second Substitution: To replace the second chlorine atom, the reaction temperature is raised, often to room temperature or slightly above.[7]
-
Third Substitution: The final substitution requires more forcing conditions, such as heating to reflux, to overcome the decreased reactivity of the ring.[7]
The reaction proceeds through a concerted, two-stage process where the nucleophilic addition of morpholine is followed by the dissociation of the chloride leaving group. The intermediate Meisenheimer σ-complex is a high-energy transition state rather than a stable intermediate.[8] An acid scavenger, such as potassium carbonate or a tertiary amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 0.027 mol scale) | Molar Equivalents |
| Cyanuric Chloride | 108-77-0 | 184.41 | 5.0 g | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 4.7 g (5.2 mL) | 2.0 |
| Potassium Carbonate | 584-08-7 | 138.21 | 11.25 g | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, sufficient volume | - |
| Chloroform | 67-66-3 | 119.38 | For workup and chromatography | - |
| Methanol | 67-56-1 | 32.04 | For chromatography | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | For drying | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyanuric chloride (5.0 g, 0.027 mol) and potassium carbonate (11.25 g, 0.081 mol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension.
-
First Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath.
-
Morpholine Addition: Slowly add morpholine (4.7 g, 0.054 mol) to the cooled suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 4-6 hours.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol).
-
Workup - Filtration: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and the potassium chloride byproduct.[4]
-
Workup - Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.[4]
-
Workup - Extraction: Dissolve the crude residue in chloroform and wash it with water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic salts and water-soluble impurities.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
Purification
The crude this compound can be purified by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.[4] Alternatively, recrystallization from a suitable solvent such as a heptane or ethanol-water mixture can be employed.[9][10]
Caption: Experimental workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
| Technique | Expected Results |
| Melting Point | 172-174 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.78 (br, 8H), 3.69-3.72 (m, 8H)[4] |
| ¹³C NMR (DMSO-d₆) | Expected signals for morpholine carbons (around 43 and 66 ppm) and triazine ring carbons (in the range of 164-171 ppm).[3] |
| Mass Spectrometry (ESI-HRMS) | Calculated for C₁₁H₁₆ClN₅O₂: 285.0993, found: 286.1156 (M + H)⁺[4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-N stretching, C=N stretching of the triazine ring, and C-O-C stretching of the morpholine rings.[3] |
| Crystallography | The molecule possesses an approximate mirror plane, and both morpholine rings adopt chair conformations.[11] |
Safety and Handling
Cyanuric chloride is a toxic and corrosive substance that reacts with water.[8][12] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6][9] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.[9] All reagents and solvents should be handled according to standard laboratory safety procedures.
Conclusion
The synthesis of this compound from cyanuric chloride is a robust and well-established procedure that provides access to a valuable synthetic intermediate. By carefully controlling the reaction temperature, a high yield of the desired di-substituted product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize, purify, and characterize this important compound for its application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis (1987) | Zbigniew J. Kaminski | 103 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Mechanism of Action of 2-Chloro-4,6-dimorpholino-1,3,5-triazine in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, and the preservation of chiral integrity. Among the arsenal of available reagents, 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) has emerged as a robust and versatile tool for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of CDMT, offering insights into its activation pathway and practical application in peptide coupling reactions. CDMT is a stable, crystalline compound with good solubility in common organic solvents, making it a user-friendly option for researchers.[1][2] Its use is associated with high yields and minimal racemization, which is crucial for the synthesis of biologically active peptides.[3][4]
The Core Mechanism: A Stepwise Activation and Coupling Cascade
The efficacy of CDMT as a peptide coupling reagent lies in its ability to transform a carboxylic acid into a highly reactive acylating agent, primed for nucleophilic attack by an amine. This process is not a single-step event but rather a carefully orchestrated sequence of reactions, critically mediated by the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).[5][6]
The overall mechanism can be dissected into two primary stages:
-
Formation of the Active Intermediate: The reaction is initiated by the interaction between CDMT and NMM. This step is crucial as it generates the key reactive species responsible for the subsequent activation of the carboxylic acid.
-
Carboxylic Acid Activation and Aminolysis: The activated intermediate then reacts with the carboxyl group of an N-protected amino acid to form a "superactive" ester. This ester is highly susceptible to nucleophilic attack by the free amine of another amino acid or peptide, leading to the formation of the desired peptide bond.
Stage 1: The Crucial Role of N-methylmorpholine and the Formation of the Quaternary Ammonium Salt
In the presence of N-methylmorpholine (NMM), CDMT is converted into the highly reactive quaternary ammonium salt, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[5][6] This in situ generation of the active coupling agent is a key feature of CDMT-mediated reactions.
The reaction proceeds via a nucleophilic substitution where the nitrogen atom of NMM attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion. This transformation is a multistep process involving an initial addition of the amine to the triazine ring followed by the departure of the chloride ion.[7] The resulting quaternary ammonium salt is the true workhorse of the coupling reaction.
Stage 2: Carboxylic Acid Activation and Peptide Bond Formation
Once formed, the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium salt readily reacts with the carboxylate of the N-protected amino acid. This reaction proceeds through the formation of a highly reactive O-triazinyl active ester, sometimes referred to as a "superactive" ester.[6][8] The formation of this intermediate is the rate-determining step for the activation of the carboxylic acid.
The subsequent and final step is the nucleophilic attack of the free amino group of the incoming amino acid or peptide on the carbonyl carbon of the active ester. This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond, regenerating the triazine byproduct, 2-hydroxy-4,6-dimorpholino-1,3,5-triazine, and releasing NMM.
The mechanistic cascade can be visualized as follows:
Figure 1: Mechanism of CDMT-mediated peptide coupling.
Experimental Protocol: A Practical Guide to CDMT-Mediated Peptide Coupling
The following protocol outlines a general procedure for the solution-phase coupling of two amino acids using CDMT. It is important to note that reaction conditions may require optimization based on the specific amino acids being coupled.
Materials
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound (CDMT)
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure
-
Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add N-methylmorpholine (NMM) (2.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and to act as the base for the CDMT activation. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of CDMT: Add this compound (CDMT) (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-8 hours at room temperature.[1][2]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The triazine byproducts are typically basic and can be removed by the acidic wash.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
-
Purification: The crude peptide can be purified by flash column chromatography or recrystallization to obtain the final product of high purity.
Quantitative Data Summary
The efficiency of CDMT coupling is often compared to other common coupling reagents. The following table summarizes typical yields and racemization levels observed with CDMT in comparison to other reagents.
| Coupling Reagent | Typical Yield (%) | Racemization Level | Reference |
| CDMT/NMM | 90-98 | Low (<1-2%) | [1][3] |
| DCC/HOBt | 85-95 | Low | |
| HBTU/DIPEA | 90-99 | Low | |
| PyBOP/DIPEA | 90-99 | Low | [9] |
Note: Yields and racemization can vary significantly depending on the specific amino acid sequence, protecting groups, and reaction conditions.
Advantages of Using CDMT in Peptide Synthesis
The adoption of CDMT in both academic and industrial settings is driven by several key advantages:
-
High Coupling Efficiency and Yields: CDMT consistently provides high yields for a wide range of amino acid couplings, including those involving sterically hindered amino acids.[1][4]
-
Low Racemization: The mechanism of action, particularly the rapid formation and consumption of the active ester, minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.[3]
-
Stability and Ease of Handling: CDMT is a stable, crystalline solid that is easy to handle and store, unlike some other moisture-sensitive coupling reagents.[1][2]
-
Simplified Work-up: The byproducts of the reaction are generally soluble in acidic water, facilitating their removal during the work-up procedure.[10]
-
Cost-Effectiveness: Compared to many other proprietary coupling reagents, CDMT is a relatively inexpensive option.[10][11]
Conclusion
This compound stands as a highly effective and reliable coupling reagent for peptide synthesis. Its mechanism, centered around the in-situ formation of a reactive quaternary ammonium salt and subsequent generation of a "superactive" ester, ensures efficient amide bond formation with minimal side reactions. For researchers and drug development professionals, a thorough understanding of this mechanism is crucial for the rational design of synthetic strategies and the successful production of complex peptides with high purity and stereochemical integrity. The combination of its performance, ease of use, and economic advantages solidifies CDMT's position as a valuable tool in the peptide chemist's toolkit.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Introduction: The Architectural Versatility of s-Triazines
The s-triazine scaffold is a foundational component in the fields of organic synthesis and materials science. Its utility stems from the sequential and highly controllable reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be systematically replaced by a diverse range of nucleophiles, enabling the precise construction of mono-, di-, and tri-substituted derivatives.[1][2] This predictable reactivity profile allows chemists to meticulously tune the electronic, steric, and physicochemical properties of the final molecule, making the triazine core a privileged structure in medicinal chemistry and a versatile building block for functional materials.[1][3]
This guide focuses on 2-Chloro-4,6-dimorpholino-1,3,5-triazine, a key intermediate synthesized by the di-substitution of cyanuric chloride with morpholine.[4] We will provide an in-depth analysis of its characteristic spectroscopic data, offering field-proven insights into the interpretation of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra. The protocols and interpretations presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of s-triazine derivatives.
Molecular Structure and Physicochemical Properties
This compound possesses a planar triazine core with two appended morpholine rings, which crystallographic studies have shown to adopt stable chair conformations.[5][6] The remaining chlorine atom provides a reactive site for further functionalization.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN₅O₂ | [7] |
| Molecular Weight | 285.73 g/mol | [7] |
| Appearance | White to pale yellow crystalline powder | [8] |
| Melting Point | 172-174 °C | [4] |
| CAS Number | 7597-22-0 |[7] |
Mass Spectrometry: Unambiguous Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized molecule. For this compound, Electrospray Ionization (ESI) is the method of choice due to the presence of basic nitrogen atoms in the triazine and morpholine rings, which are readily protonated to form the [M+H]⁺ ion.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Calculated m/z for [C₁₁H₁₇ClN₅O₂]⁺ | 286.1065 |
| Found m/z for [M+H]⁺ | 286.1156 |
Note: The calculated mass is for the protonated species [M+H]⁺. The value found in the literature confirms the molecular formula C₁₁H₁₆ClN₅O₂.[4]
Expertise & Causality: Interpreting the Isotopic Pattern
A key validation checkpoint is the isotopic pattern arising from the presence of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the mass spectrum should exhibit two major peaks for the singly charged molecular ion cluster: an [M+H]⁺ peak and an [M+2+H]⁺ peak, with an intensity ratio of roughly 3:1. Observing this pattern provides high confidence in the presence of a single chlorine atom in the molecule.
Protocol: Acquiring ESI-HRMS Data
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (< 5 ppm).
-
Set the ionization source to ESI positive mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte. A starting point for capillary voltage is typically 3-4 kV.
-
-
Data Acquisition:
-
Introduce the sample into the instrument via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the parent ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Verify the presence of the [M+2+H]⁺ peak at an m/z two units higher and an intensity of approximately one-third of the [M+H]⁺ peak.
-
Calculate the elemental composition from the accurate mass measurement and compare it to the theoretical value.
-
Caption: Workflow for ESI-HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment
NMR spectroscopy provides detailed information about the structure and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.
¹H NMR Spectrum: The Signature of Hindered Rotation
The ¹H NMR spectrum of this compound is particularly informative. Due to the partial double-bond character of the C-N bond between the triazine ring and the morpholine nitrogen, rotation around this bond is restricted at room temperature.[9] This restricted rotation makes the two methylene groups adjacent to the nitrogen (N-CH₂) and the two methylene groups adjacent to the oxygen (O-CH₂) within a single morpholine ring diastereotopic. Consequently, instead of two simple triplets, a more complex set of signals is observed.
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.78 | broad multiplet | 8H | N-CH₂ protons of two morpholine rings |
| 3.69-3.72 | multiplet | 8H | O-CH₂ protons of two morpholine rings |
Data sourced from Royal Society of Chemistry supplementary information.[4]
¹³C NMR Spectrum: Mapping the Carbon Skeleton
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~171 | C-Cl (Triazine) | The carbon atom bonded to the electronegative chlorine is expected to be the most deshielded of the triazine carbons. |
| ~165 | C-N (Triazine) | The two equivalent carbon atoms bonded to the morpholine nitrogens are highly deshielded due to the electron-withdrawing nature of the triazine ring nitrogens. |
| ~66 | O-CH₂ (Morpholine) | Methylene carbons adjacent to the electronegative oxygen atom. |
| ~44 | N-CH₂ (Morpholine) | Methylene carbons adjacent to the nitrogen atom. |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup (¹H):
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative integration.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Instrument Setup (¹³C):
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the ¹H signals and assign the peaks based on their chemical shift and multiplicity.
-
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that can be used to confirm the presence of the triazine ring and the morpholine substituents.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950-2850 | C-H Stretch | CH₂ groups in morpholine |
| ~1550 | C=N Stretch | Triazine ring |
| ~1450 | C-N Stretch | Triazine-Morpholine bond |
| ~1250 | C-N Stretch | Morpholine ring |
| ~1115 | C-O-C Asymmetric Stretch | Morpholine ring |
| ~810 | C-Cl Stretch | Chloro-triazine |
Rationale: These predictions are based on typical IR absorption frequencies for the respective functional groups and data from similar s-triazine structures.[4][10]
Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount of spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle to a fine powder.
-
Add a very small amount (~1% by weight) of the solid sample to the KBr.
-
Continue grinding until the mixture is homogeneous and has a fine, consistent texture. This step is critical to avoid scattering of IR radiation.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Compare the observed frequencies with the expected values to confirm the presence of the key functional groups.
-
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. ESI-HRMS validates the elemental composition through accurate mass measurement and the characteristic chlorine isotopic pattern. ¹H NMR spectroscopy reveals the dynamic nature of the molecule, with hindered rotation leading to complex signals for the morpholine protons. Finally, IR spectroscopy confirms the presence of the core functional groups, including the s-triazine ring and the morpholine C-O-C ether linkage. Together, these techniques form a robust analytical workflow for the routine characterization of this important synthetic intermediate and its derivatives.
References
- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 10. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-4,6-dimorpholino-1,3,5-triazine: Properties, Reactivity, and Applications
Introduction: The Significance of the s-Triazine Scaffold
The s-triazine framework is a fundamental building block in contemporary organic synthesis and applied sciences.[1] The value of this scaffold lies in the predictable and sequential reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the cyanuric chloride ring can be displaced by a diverse range of nucleophiles with varying degrees of reactivity. This allows for the methodical and controlled construction of mono-, di-, and tri-substituted triazine derivatives, making the s-triazine core an exceptional platform for generating diverse molecular structures.[1][2]
Derivatives of s-triazine are integral to the development of herbicides, dyes, and polymers.[1] Moreover, the triazine core is recognized as a privileged structure in medicinal chemistry, featuring in several approved pharmaceutical agents and clinical candidates for treating a variety of diseases.[1][2] The ability to precisely introduce multiple functional groups allows chemists to fine-tune the electronic, steric, and physicochemical properties of the resulting molecules. This has spurred the creation of triazine-based compounds for applications in materials science, including fluorescent sensors and organic light-emitting diodes (OLEDs).[1]
This guide focuses on a specific member of this versatile family: 2-Chloro-4,6-dimorpholino-1,3,5-triazine . This compound has garnered interest as a key intermediate and building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Part 1: Core Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.
Physical Properties Summary
The key physical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN₅O₂ | [3] |
| Molecular Weight | 285.73 g/mol | [3] |
| Appearance | Solid, powder or crystalline form | [4] |
| Melting Point | Not explicitly available in search results | |
| Boiling Point | Not explicitly available in search results | |
| Solubility | Limited water solubility is expected due to the aromatic triazine core. Solubility is likely higher in polar organic solvents. | [5] |
| Density | Not explicitly available in search results |
Crystallographic Data
The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule exhibits an approximate mirror plane, and both morpholine rings adopt a chair conformation.[4]
| Crystal Data Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | Cc | [4] |
| a (Å) | 23.081 (4) | [4] |
| b (Å) | 5.8640 (10) | |
| c (Å) | 13.069 (2) | [4] |
| V (ų) | 1301.3 (4) | [4] |
| Radiation type | Mo Kα | [4] |
| Temperature (K) | 294 | [4] |
Selected Bond Lengths: [4]
-
Cl1—C1: 1.7535 (18) Å
-
N4—C3: 1.347 (3) Å
-
N5—C2: 1.348 (2) Å
Part 2: Chemical Reactivity and Synthesis
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The principal reactivity of this compound is centered on the nucleophilic aromatic substitution (SNAr) of the chlorine atom. The electron-withdrawing character of the nitrogen atoms in the triazine ring activates the carbon-chlorine bond, rendering the chlorine an excellent leaving group upon attack by a nucleophile.[6] This predictable reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General mechanism of nucleophilic substitution on the triazine core.
Synthesis of this compound
The synthesis of this compound is a prime example of the controlled, sequential substitution of cyanuric chloride. The reactivity of the chlorine atoms on cyanuric chloride decreases as more substituents are added.[2] The first substitution can often be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third may require elevated temperatures. This differential reactivity allows for the precise construction of asymmetrically substituted triazines.
To synthesize the title compound, cyanuric chloride is reacted with two equivalents of morpholine. By carefully controlling the stoichiometry and reaction temperature, the disubstituted product can be isolated in good yield, leaving one reactive chlorine atom for subsequent functionalization.
Caption: Synthetic workflow for this compound.
Applications in Synthesis
While direct applications of this compound are specific to ongoing research, the utility of the closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) provides a strong indication of its potential. CDMT is widely used as a coupling reagent for the formation of amide bonds in peptide synthesis.[6][7][8] The mechanism involves the activation of a carboxylic acid to form a highly reactive acyl-oxy-triazine intermediate ("active ester"), which is then readily attacked by an amine to form the amide bond.[7] This process is valued for its high yields, mild reaction conditions, and minimization of racemization at chiral centers.[7]
By analogy, this compound serves as a valuable electrophilic building block. The remaining chlorine atom is a reactive handle for introducing a third, different substituent via nucleophilic substitution, enabling the creation of diverse triazine derivatives for screening in drug discovery and materials science.[1][7]
Part 3: Experimental Protocol - Synthesis
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the sequential substitution of cyanuric chloride.[2]
Objective: To synthesize this compound from cyanuric chloride and morpholine.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Morpholine (2.0-2.1 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-2.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Initial Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nucleophile Addition: Prepare a solution of morpholine (2.0-2.1 eq) and DIPEA (2.0-2.1 eq) in anhydrous THF. Add this solution dropwise to the stirred, cooled cyanuric chloride solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Precipitation: Once the reaction is deemed complete, pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any salts (e.g., DIPEA hydrochloride).
-
Drying: Dry the isolated solid under vacuum to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally related chlorinated triazines provide essential safety guidance.
-
Hazards: Similar compounds are known to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[9][10][11] Some triazine derivatives may cause allergic skin reactions or respiratory irritation.[9][12]
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Some related compounds are sensitive to air and moisture and should be handled under an inert gas.
-
Always consult the specific Safety Data Sheet for any chemical before use.
References
- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
2-Chloro-4,6-dimorpholino-1,3,5-triazine crystal structure
An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound, a key intermediate in the synthesis of various functional molecules. The s-triazine scaffold is a cornerstone in modern organic synthesis due to the sequential and regioselective reactivity of its chlorinated precursors, such as cyanuric chloride[1]. This allows for the controlled construction of diverse molecular architectures with applications in medicinal chemistry, materials science, and agrochemicals[1][2]. Understanding the three-dimensional structure of derivatives like this compound is paramount for rational drug design and the development of novel materials, as the solid-state conformation and intermolecular interactions dictate the physicochemical properties and biological activity of the compound. This guide delves into the detailed crystallographic data, molecular geometry, and supramolecular assembly of the title compound, offering insights for professionals in drug development and materials science.
Introduction: The Significance of the s-Triazine Core
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic and medicinal chemistry. Its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers a versatile platform for sequential nucleophilic substitution, enabling the synthesis of a vast library of mono-, di-, and tri-substituted derivatives with tailored properties[1][2]. The controlled, stepwise replacement of the chlorine atoms allows for precise tuning of the electronic and steric characteristics of the final molecule[1]. This has led to the development of s-triazine derivatives as herbicides, dyes, polymers, and importantly, as active pharmaceutical ingredients in a number of approved drugs[1][2]. The focus of this guide, this compound, serves as a crucial building block in the creation of more complex molecules, making a thorough understanding of its solid-state structure essential for predicting its reactivity and behavior in various applications.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the sequential substitution of chlorine atoms on cyanuric chloride. The process takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled synthesis[2].
Synthetic Pathway
The synthesis involves the reaction of cyanuric chloride with two equivalents of morpholine. The reaction is generally carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixture of ethanol and chloroform (4:1 v/v)[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified this compound powder in a minimal amount of a 4:1 (v/v) ethanol/chloroform solvent mixture at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Slow Evaporation: Place the filtered solution in a loosely covered container to allow for slow evaporation of the solvent over several days at a constant temperature (e.g., 294 K)[3].
-
Crystal Harvesting: Carefully harvest the resulting single crystals from the mother liquor.
Rationale for Experimental Choices: The use of a solvent mixture like ethanol/chloroform allows for fine-tuning of the solubility and evaporation rate, which are critical factors for growing high-quality single crystals. Slow evaporation provides the necessary time for the molecules to arrange themselves into a well-ordered crystal lattice.
Crystal Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provides a detailed insight into the molecular geometry and packing in the solid state.
Crystallographic Data
The key crystallographic parameters for the title compound are summarized in the table below. This data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 277811[4].
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₆ClN₅O₂ | [4] |
| Molecular Weight | 285.73 g/mol | [4] |
| Crystal System | Monoclinic | [3] |
| Space Group | Cc | [3] |
| a (Å) | 23.081 (4) | [3] |
| b (Å) | 5.8630 (10) | [3] |
| c (Å) | 13.069 (2) | [3] |
| α (°) | 90 | [3] |
| β (°) | 126.37 (3) | [3] |
| γ (°) | 90 | [3] |
| Volume (ų) | 1301.3 (4) | [3] |
| Z | 4 | |
| Temperature (K) | 294 | [3] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [3] |
| Final R indices [I>2σ(I)] | R1 = 0.026, wR2 = 0.066 | [3] |
Molecular Conformation
The molecule of this compound possesses an approximate mirror plane[3][5]. A key conformational feature is that both morpholine rings adopt a chair conformation[3][5]. This is the most stable conformation for a six-membered morpholine ring, minimizing steric strain.
Selected Bond Lengths and Angles
The bond lengths and angles within the molecule are consistent with those of similar s-triazine derivatives. The C-Cl bond length is a key parameter influencing the reactivity of the compound in further substitution reactions.
| Bond | Length (Å) | Reference |
| Cl1—C1 | 1.7535 (18) | [3] |
| N4—C3 | 1.347 (3) | [3] |
| N5—C2 | 1.348 (2) | [3] |
| N4—C7 | 1.464 (2) | [3] |
| N5—C8 | 1.459 (3) | [3] |
| Angle | Value (°) | Reference |
| C5—O1—C6 | 109.79 (16) | [3] |
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of this compound, the crystal packing is stabilized by weak C—H···O and C—H···N interactions[5]. These non-covalent interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.
Applications in Drug Development and Materials Science
As a disubstituted triazine, this compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity or specific material properties. The remaining chlorine atom can be substituted with another nucleophile, allowing for the introduction of a third functional group. This makes it a versatile building block in combinatorial chemistry and drug discovery programs. For instance, various triazine derivatives have shown promise as anticancer agents[2]. In materials science, the triazine core can be incorporated into polymers to enhance their thermal stability or to create materials with specific optical or electronic properties[6].
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional structure of this important synthetic intermediate. The molecule adopts a conformation with both morpholine rings in a chair form. The crystal packing is stabilized by weak intermolecular interactions. This detailed structural information is invaluable for researchers and scientists working on the design and synthesis of novel triazine-based compounds for applications in drug development and materials science.
References
- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine derivatives
An In-Depth Technical Guide to the Characterization of 2-Chloro-4,6-dimorpholino-1,3,5-triazine Derivatives
Abstract
This technical guide offers a comprehensive exploration of the essential analytical methodologies for the characterization of this compound and its related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for key analytical techniques but also delves into the underlying principles and data interpretation. We will cover the synthesis and purification, followed by an in-depth analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. The guide emphasizes the synergistic nature of these techniques in providing an unambiguous structural and purity profile, which is critical for the advancement of synthetic chemistry and medicinal applications.
Introduction: The s-Triazine Scaffold
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in the realms of organic synthesis, medicinal chemistry, and materials science.[1] The foundation of its utility lies in the sequential and regioselective reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2] The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their controlled, stepwise substitution by a vast array of nucleophiles.[3][4] This predictable reactivity enables the precise construction of mono-, di-, and tri-substituted triazine derivatives, making the s-triazine core an ideal platform for building diverse and complex molecular architectures.[1]
Within this extensive family, this compound has emerged as a significant compound. It serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[1][5] The presence of the remaining chlorine atom offers a reactive handle for further functionalization, while the two morpholino groups modulate the compound's solubility, stability, and biological interaction profile.
Given its role as a foundational building block, the unequivocal characterization of this compound is of paramount importance. This guide details the critical analytical workflow required to confirm its identity, structure, and purity.
Synthesis and Purification
A robust characterization begins with a well-executed synthesis and purification protocol. The most common route to this compound involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.
Workflow for Synthesis and Characterization
References
- 1. This compound | 7597-22-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Morpholine Groups in Modulating the Reactivity of 2-Chloro-4,6-dimorpholino-1,3,5-triazine: A Technical Guide
Foreword: Decoding a Versatile Coupling Reagent
In the landscape of modern organic synthesis, particularly in the intricate field of peptide and amide bond formation, the choice of a coupling reagent is paramount. It dictates not only the efficiency and yield of a reaction but also the preservation of stereochemical integrity. 2-Chloro-4,6-dimorpholino-1,3,5-triazine, commonly referred to as CDMT, has emerged as a robust and reliable reagent for this purpose. This technical guide delves into the core of CDMT's functionality, offering a detailed exploration of the often-overlooked yet critical role of its two morpholine substituents. We will dissect how these moieties electronically and sterically fine-tune the reactivity of the triazine core, transforming it into a highly effective and selective coupling agent for researchers, chemists, and drug development professionals.
The Architecture of Reactivity: An Introduction to CDMT
This compound is a stable, crystalline solid derived from cyanuric chloride. Its structure is characterized by a central 1,3,5-triazine ring, a heterocyclic scaffold known for its susceptibility to nucleophilic substitution. Two of the chlorine atoms of cyanuric chloride are replaced by morpholine groups, leaving a single chlorine atom as the reactive site for coupling reactions.
The strategic substitution of two chlorine atoms with morpholine moieties is not arbitrary; it is a deliberate design that modulates the reactivity of the remaining C-Cl bond. This targeted modification is the key to CDMT's success as a coupling reagent, offering a balance between sufficient reactivity for efficient bond formation and stability to prevent undesirable side reactions.
The Morpholine Effect: A Duality of Electronic and Steric Influence
The two morpholine groups are the cornerstone of CDMT's unique reactivity profile. Their influence can be understood through a combination of electronic and steric effects.
Electronic Modulation: Taming the Triazine Core
The nitrogen atoms of the morpholine rings are directly attached to the electron-deficient carbon atoms of the triazine ring. Through resonance, the lone pair of electrons on these nitrogen atoms can be delocalized into the triazine ring. This electron-donating effect increases the electron density of the triazine core.
This increased electron density has a crucial consequence: it reduces the electrophilicity of the carbon atom bonded to the remaining chlorine. Compared to its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where three strongly electron-withdrawing chlorine atoms render the ring highly reactive, CDMT exhibits a more tempered reactivity. This "tamed" nature is advantageous in multistep syntheses, preventing unwanted reactions with other nucleophilic functional groups that might be present in complex molecules. This modulated reactivity is a key factor in minimizing side reactions and enhancing the overall yield and purity of the desired product.[1][2]
Steric Hindrance: Directing the Nucleophilic Attack
The morpholine rings, with their chair conformation, are sterically bulky.[3] This steric hindrance plays a significant role in the reactivity of CDMT. The bulky nature of the morpholine groups can shield the triazine ring from non-specific nucleophilic attack, contributing to the reagent's stability and selectivity.
Furthermore, this steric bulk can influence the approach of the incoming nucleophiles during the coupling reaction. While not prohibitively large to prevent the desired reaction, the steric presence of the morpholine groups can favor certain reaction pathways and conformations, potentially contributing to the low rates of racemization observed with CDMT in peptide synthesis.[4]
The Mechanism of Action: A Stepwise Activation and Coupling
The primary application of CDMT is in the formation of amide bonds, a cornerstone of peptide synthesis. The generally accepted mechanism involves a two-step process: the activation of a carboxylic acid followed by nucleophilic attack by an amine.
Step 1: Activation of the Carboxylic Acid
In the presence of a base, typically N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond on the CDMT molecule. This results in the displacement of the chloride ion and the formation of a highly reactive O-acyltriazine intermediate. The choice of NMM as the base is strategic; its conjugate acid has a pKa that is suitable for deprotonating the carboxylic acid without causing unwanted side reactions.
Step 2: Nucleophilic Attack by the Amine
The activated O-acyltriazine intermediate is highly susceptible to nucleophilic attack. The amine component of the reaction then attacks the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and releases the 2,4-dimorpholino-6-hydroxy-1,3,5-triazine byproduct. This byproduct is generally stable and less reactive, simplifying the purification of the final amide product.[2]
Caption: Mechanism of CDMT-mediated amide bond formation.
Experimental Protocols: A Practical Guide
Synthesis of this compound (CDMT)
This protocol is adapted from established synthetic procedures.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Morpholine
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in acetone at 0-5 °C.
-
In a separate beaker, prepare a solution of morpholine (2.0 eq) and sodium carbonate (2.2 eq) in water.
-
Slowly add the aqueous morpholine solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum to yield this compound.
Self-Validation:
The identity and purity of the synthesized CDMT should be confirmed by analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the morpholine protons. |
| ¹³C NMR | Signals for the triazine ring carbons and the morpholine carbons. |
| Melting Point | Consistent with the literature value. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of CDMT. |
General Protocol for CDMT-Mediated Amidation
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (CDMT)
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add N-methylmorpholine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add CDMT (1.1 eq) to the mixture and stir for another 30-60 minutes at room temperature to allow for the formation of the active ester.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove the NMM hydrochloride and the triazine byproduct.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization as needed.[5]
Caption: Experimental workflow for CDMT-mediated amidation.
Comparative Analysis: CDMT in the Context of Other Coupling Reagents
The utility of a coupling reagent is best understood through comparison with other commonly used reagents.
| Coupling Reagent | Advantages | Disadvantages |
| CDMT | Stable, crystalline solid; Low racemization rates; Byproducts are easily removed.[1][4] | Slower reaction times compared to some uronium/phosphonium reagents. |
| HATU/HBTU | High reactivity and fast reaction times. | Can be expensive; Byproducts can sometimes be difficult to remove completely. |
| DCC/DIC | Inexpensive and effective. | Can cause significant racemization; Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC·HCl | Water-soluble carbodiimide; Byproducts are water-soluble and easily removed. | Can be less effective for sterically hindered couplings. |
CDMT's niche lies in its ability to provide a balance of reactivity, stability, and selectivity, making it particularly well-suited for the synthesis of sensitive or complex peptides where minimizing racemization is a primary concern.
Conclusion: The Morpholine Advantage in Synthesis
The two morpholine groups in this compound are not mere spectators in its chemical transformations. They are active participants that meticulously control the reagent's reactivity through a synergistic interplay of electronic and steric effects. By donating electron density to the triazine ring, they temper the reactivity of the C-Cl bond, preventing unwanted side reactions. Concurrently, their steric bulk contributes to the stability and selectivity of the reagent. This fine-tuning makes CDMT a valuable tool in the synthetic chemist's arsenal, particularly for the crucial task of amide and peptide bond formation. Understanding the fundamental role of these morpholine substituents allows for the rational application of CDMT, enabling the efficient and clean synthesis of complex molecular targets in research and drug development.
References
discovery and history of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Examining Triazine History
I've initiated the data gathering phase, focusing on 2-Chloro-4,6-dimorpholino-1,3,5-triazine. I'm leveraging targeted Google searches to unearth details on its discovery, synthesis pathways, and historical evolution. Currently, I am analyzing the search output to pinpoint pivotal milestones, original synthesis techniques, and the subsequent advancements in its chemistry.
Refining Synthesis Approach
I'm now prioritizing the synthesis pathway, focusing on this compound. I've shifted to researching synthesis methods and constructing a visual representation of the molecule's creation. Key properties are being cataloged for inclusion, and I'm gearing up to write a detailed experimental protocol and integrate the information into a comprehensive guide. The next stage involves structuring the guide.
Mapping out Guide Structure
I'm presently building the technical guide. Initially, I'll provide an introduction to this compound and its importance. Then, I'll detail the historical development and synthesis pathways, with a keen focus on the experimental protocol and a clear synthesis diagram. Key properties will be summarized in a table, and the guide will conclude with thorough references.
Reviewing Initial Findings
I've made great strides in the initial research phase. Specifically, I've gathered valuable insights into the general synthesis of 2-chloro-4,6-disubstituted-1,3,5-triazines. This includes information on the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine and some. I'm building on this foundation to refine my focus.
Delving Deeper into History
I'm now focusing on the specific history of this compound. While my initial search yielded general synthesis information and properties, the historical details are still elusive. I've found mentions of the compound, but not its discovery narrative. I plan to broaden my search terms and explore older literature to uncover its origins and development.
Synthesizing Triazine Precursors
I'm currently focused on the feasibility of synthesizing this compound. The search results solidified the plan: nucleophilic substitution of cyanuric chloride appears to be the most promising route. Several articles highlight how fine-tuning reaction conditions enables successful di-substitution of triazines, which is extremely relevant to my current approach.
Investigating Historical Context
I've got a great foundation for synthesizing this compound, but now I'm chasing its origins. My current search lacks the specifics on its initial synthesis. Although I've got the general methodology down, I really want the researchers, dates, and original experimental details. Broadening my search to include patents and early publications should fill in the historical gaps.
Refining Search Parameters
I'm now zeroing in on the specific historical context. My initial search provided a good overview of the general synthesis pathway. However, to craft a robust historical account, I'm now focusing on early publications and patents. My goal is to pinpoint the original researchers, dates, and experimental procedures related to the first synthesis of this compound. I'm also starting to structure the document, leaving placeholders for the historical details.
Reviewing the Synthesis
I'm making progress in understanding the synthesis of the target molecule. My search has clarified the stepwise nucleophilic substitution of cyanuric chloride with morpholine, which seems to be the crucial reaction in the process. I have a clearer picture of the dimorpholino derivative formation.
Framing the Historical Context
I've gathered a lot of information on the dimorpholino derivative, including its crystal structure and common synthesis methods. I'm focusing on tracing the history of s-triazine synthesis, as a specific discovery paper for the target compound is proving elusive. The plan is to structure the whitepaper around the development of s-triazine chemistry, highlighting general synthetic routes to related compounds, and using that to logically lead into the target. I'll also outline an experimental protocol based on existing literature.
Analyzing the Synthetic Pathway
I'm now satisfied with the current understanding of the synthetic pathway. I've found multiple supporting papers on the stepwise nucleophilic substitution of cyanuric chloride with morpholine, confirming that the critical reaction is well-documented. While the "discovery paper" is proving elusive, I can still frame the whitepaper's historical context around the general development of s-triazine chemistry. Based on this, I'll structure it to highlight related amino- and morpholino-triazines to logically lead into the target compound. I can now proceed to formulate an experimental protocol based on the literature. I will also incorporate a Graphviz diagram and a data table.
Exploring Synthetic Pathways
Investigating Early Discoveries
I'm now focusing on the historical origins. While the established synthesis route is clear, pinpointing the absolute first synthesis is proving tricky. The Zeng et al. paper is great, but I'm digging into 19th-century s-triazine chemistry. It seems early explorations of cyanuric chloride likely included this compound, but it may not have been the main focus of a publication. So, I will craft a technical guide, starting with the s-triazine scaffold, and move on to cyanuric chloride's early history.
Developing a Comprehensive Guide
I'm now in a position to craft a thorough technical guide. I have a firm handle on the established synthetic route, the historical context, and the key modern characterization data. My plan is to start by introducing the s-triazine scaffold and cyanuric chloride, before moving into the 19th-century explorations of cyanuric chloride. The guide will detail the synthesis with visuals and a table of properties.
Methodological & Application
Application Notes and Protocols for Peptide Bond Formation Using 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Introduction: The Role of Triazines in Modern Peptide Synthesis
The formation of the amide bond is the cornerstone of peptide chemistry. The choice of coupling reagent is a critical parameter that dictates the efficiency, yield, and stereochemical integrity of the final peptide product.[1] Among the diverse arsenal of available reagents, substituted 1,3,5-triazines have emerged as powerful tools due to their favorable balance of reactivity, stability, and cost-effectiveness.[1][2]
This document provides a detailed guide to the application of 2-Chloro-4,6-dimorpholino-1,3,5-triazine as a coupling reagent for peptide synthesis. While its methoxy-substituted analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is more extensively documented, the dimorpholino derivative offers a similar mechanistic pathway for amide bond formation.[3] The core principle lies in the activation of a carboxylic acid to form a highly reactive intermediate, which is then readily susceptible to nucleophilic attack by an amine.
The presence of the two morpholine substituents on the triazine ring influences the electronic properties and solubility of the reagent and its byproducts. This guide will detail the mechanistic underpinnings, provide a robust experimental protocol, and offer practical insights for researchers, scientists, and drug development professionals seeking to leverage this efficient coupling agent.
Chemical Properties and Mechanism of Action
This compound is a stable, solid compound that acts as an efficient carboxylic acid activator. The key to its function lies in a two-step activation process that occurs in the presence of a tertiary amine, most commonly N-methylmorpholine (NMM).
Step 1: Formation of the Active Triazinylammonium Salt
The reaction is initiated by the nucleophilic attack of N-methylmorpholine (NMM) on the electron-deficient carbon of the triazine ring bearing the chlorine atom. This displacement of the chloride ion forms a highly reactive quaternary ammonium salt intermediate, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. This salt is the active species that will engage the carboxylic acid. While many protocols proceed by generating this intermediate in situ, it is the key to the coupling reaction.[4][5]
Step 2: Carboxylic Acid Activation and Amide Bond Formation
The triazinylammonium salt readily reacts with the carboxylate of an N-protected amino acid to form a "superactive" ester.[6] This triazinyl active ester is highly electrophilic and primed for nucleophilic attack by the free amino group of the second amino acid or peptide fragment. The subsequent aminolysis proceeds efficiently to form the desired peptide bond, releasing a water-soluble 2-hydroxy-4,6-dimorpholino-1,3,5-triazine byproduct.[7] The ease of removal of this byproduct during aqueous workup is a significant advantage of this method.[1]
Caption: Figure 1: Proposed Reaction Mechanism
Advantages of the this compound Protocol
-
High Coupling Efficiency: Triazine-based reagents are known for promoting high yields in amide bond formation.[2]
-
Low Racemization: The reaction conditions, particularly the in situ formation of the active ester, generally lead to minimal racemization of chiral amino acids.[2]
-
Operational Simplicity: The protocol is straightforward, often proceeding as a one-pot reaction at room temperature.[8]
-
Simplified Workup: The primary byproduct is a water-soluble triazine derivative, which can be easily removed by simple aqueous extraction, simplifying product purification.[1][7]
-
Stability and Handling: The reagent is a stable, crystalline solid, making it easy to handle and store compared to some liquid or moisture-sensitive coupling agents.[2]
Experimental Protocol: Solution-Phase Peptide Coupling
This protocol provides a general method for the coupling of an N-protected amino acid to an amino acid ester in solution. The procedure is adapted from well-established protocols for the analogous reagent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[8] The demonstrated reactivity of this compound with amino acids supports the applicability of this adapted method.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Notes |
| N-Protected Amino Acid (e.g., Fmoc-AA-OH) | Varies | 1.0 equiv | Starting material, the carboxylic acid component. |
| Amino Acid Ester HCl Salt (e.g., H-AA-OMe·HCl) | Varies | 1.0 equiv | Starting material, the amine component. |
| This compound | 285.73 | 1.1 equiv | The coupling reagent. |
| N-Methylmorpholine (NMM) | 101.15 | 2.5 equiv | The organic base. |
| Anhydrous Solvent (e.g., THF, DMF, CH₂Cl₂) | - | - | Ensure solvent is dry for best results. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reagent Combination: To a clean, dry reaction flask equipped with a magnetic stir bar, add the N-protected amino acid (1.0 equiv), the amino acid ester hydrochloride salt (1.0 equiv), and this compound (1.1 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane) to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approx. 0.1 M concentration).
-
Base Addition & Reaction Initiation: Begin stirring the slurry. Slowly add N-methylmorpholine (NMM) (2.5 equiv) to the reaction mixture dropwise over 1-2 minutes. An additional equivalent of NMM is used to neutralize the hydrochloride salt of the amine component.
-
Reaction Progress: Allow the reaction to stir at room temperature. The reaction is typically complete within 2 to 8 hours. Monitor the consumption of the limiting starting material by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1N HCl (to remove excess NMM and triazine byproducts)
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure peptide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (moisture contamination).2. Insufficient amount of base (NMM).3. Steric hindrance in one or both coupling partners. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents.2. Verify the stoichiometry of NMM, ensuring enough is present to neutralize the amine salt and catalyze the reaction.3. Increase reaction time or gently warm the reaction (e.g., to 40°C). |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor solubility of reagents in the chosen solvent. | 1. Allow the reaction to proceed for a longer duration (e.g., overnight).2. Try a different solvent system (e.g., DMF for more polar substrates) or increase the solvent volume. |
| Presence of Side Products | 1. Racemization of the N-protected amino acid.2. Formation of N-acylurea (less common with triazines). | 1. Ensure NMM is added last, after the other components are mixed. Pre-activation of the carboxylic acid with the coupling agent and base before adding the amine can sometimes increase racemization.[8]2. Confirm the identity of byproducts by MS. Ensure high purity of starting materials. |
| Difficult Purification | 1. Incomplete removal of the triazine byproduct.2. Emulsion formation during workup. | 1. Perform an additional acidic wash (1N HCl) during the workup.2. Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
This compound is a highly effective and practical coupling reagent for peptide synthesis. Its operational simplicity, high efficiency, and the ease of byproduct removal make it a valuable alternative to other, often more expensive, coupling agents. By following the detailed protocol and considering the troubleshooting advice provided in these application notes, researchers can confidently implement this reagent in their synthetic workflows to achieve high-purity peptides with excellent stereochemical control. The principles outlined here for solution-phase synthesis can also be adapted for solid-phase peptide synthesis (SPPS), further extending the utility of this versatile triazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. DMTMM - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis [mdpi.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) as a highly efficient, cost-effective, and versatile coupling reagent for solid-phase peptide synthesis (SPPS). We delve into the mechanistic underpinnings of CDMT-mediated amide bond formation, provide validated, step-by-step protocols for its use in Fmoc-based SPPS, and offer a comparative analysis of its performance. This document is intended to serve as a practical resource for researchers seeking to optimize peptide synthesis workflows, particularly for challenging sequences or large-scale production.
Introduction: The Critical Role of Coupling Reagents in SPPS
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains.[1] The success of SPPS is critically dependent on the efficiency and fidelity of the amide bond formation at each cycle. This crucial step is orchestrated by coupling reagents, which activate the C-terminal carboxylic acid of an incoming N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound growing peptide chain.
An ideal coupling reagent should exhibit rapid reaction kinetics, high coupling efficiency, and crucially, minimal racemization of the chiral amino acid substrates.[2] Over the years, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and limitations. Triazine-based coupling reagents, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), have emerged as powerful tools in peptide chemistry, offering a compelling balance of reactivity, stability, and cost-effectiveness.[3][4] This guide focuses on the practical application of the related and highly effective this compound.
This compound (CDMT): A Profile
CDMT is a stable, crystalline solid that is readily soluble in common organic solvents used in peptide synthesis, making it a user-friendly reagent.[5] Its utility stems from its ability to efficiently activate carboxylic acids for amide bond formation, a property it shares with other chlorotriazine derivatives.
Mechanism of Action: The Formation of a Highly Reactive Triazinyl Ester
The mechanism of CDMT-mediated peptide coupling is initiated by the activation of the carboxylic acid of an N-protected amino acid in the presence of a tertiary base, most commonly N-methylmorpholine (NMM).[5] This reaction proceeds through the formation of a highly reactive 4,6-dimorpholino-1,3,5-triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of the desired peptide bond and the release of a water-soluble triazine byproduct.[6]
A key insight into this process is the in situ formation of the quaternary ammonium salt, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), upon mixing CDMT and NMM.[1][6] This pre-activated species is a highly effective coupling agent in its own right.
Caption: Proposed mechanism of CDMT-mediated peptide bond formation.
Advantages of CDMT in Solid-Phase Peptide Synthesis
The use of CDMT as a coupling reagent offers several distinct advantages:
-
High Coupling Efficiency: CDMT promotes rapid and near-quantitative amide bond formation, even for sterically hindered amino acids.[7]
-
Reduced Racemization: Optimized protocols using CDMT have been shown to significantly suppress racemization, preserving the stereochemical integrity of the peptide.[2][5] This is a critical factor for the biological activity of the final peptide.
-
Stability and Ease of Handling: As a crystalline solid, CDMT is stable for long-term storage and is not as moisture-sensitive as some other coupling reagents.[5]
-
Cost-Effectiveness: Compared to many commonly used phosphonium and uronium salt reagents like HBTU and HATU, CDMT is a more economical option, making it particularly suitable for large-scale peptide synthesis.[1]
-
Simplified Workup: The byproducts of the coupling reaction are generally soluble in acidic aqueous solutions, facilitating their removal during washing steps.[5]
Experimental Protocols
The following protocols are based on established methodologies for Fmoc-based solid-phase peptide synthesis and have been optimized for the use of CDMT.
General Workflow for Fmoc-SPPS using CDMT
The overall process of elongating a peptide chain on a solid support using CDMT follows the standard Fmoc-SPPS cycle.
Caption: General workflow for Fmoc-based SPPS using CDMT.
Detailed Protocol for a Single Coupling Cycle
This protocol is designed for a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable solid support)
-
This compound (CDMT)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Activation and Coupling (One-Pot Method):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
To the deprotected resin in the reaction vessel, add the Fmoc-amino acid solution.
-
Add CDMT (3 equivalents) to the resin slurry.
-
Add NMM (6 equivalents) to the mixture.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., TFA/TIS/Water, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the crude peptide by centrifugation and purify by reverse-phase HPLC.
Quantitative Data and Performance
The following table summarizes recommended reagent stoichiometries and reaction parameters for CDMT-mediated coupling in SPPS.
| Parameter | Recommended Value | Notes |
| Fmoc-Amino Acid | 3 equivalents | May be increased for sterically hindered residues. |
| CDMT | 3 equivalents | Ensure high purity for optimal results. |
| N-methylmorpholine (NMM) | 6 equivalents | The base is crucial for the activation step. |
| Solvent | DMF | Ensure high quality, amine-free solvent. |
| Coupling Time | 1 - 2 hours | Monitor with Kaiser test; may require longer for difficult couplings. |
| Temperature | Room Temperature | |
| Racemization | Low | Generally low with the recommended protocol. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the amino acid. 2. Peptide aggregation on the resin. 3. Insufficient activation. | 1. Double couple: repeat the coupling step with fresh reagents. 2. Increase the equivalents of amino acid and coupling reagents. 3. Switch to a solvent known to disrupt aggregation, such as NMP or add chaotropic salts.[8] 4. Ensure the quality and stoichiometry of CDMT and NMM are correct. |
| Racemization | 1. Prolonged activation time before coupling. 2. Use of a strong base. | 1. Adhere to the one-pot protocol where the amine is present during activation.[5] 2. NMM is generally a good choice; avoid stronger, more hindered bases unless necessary for specific applications. |
| Low Yield of Final Peptide | 1. Incomplete coupling at one or more steps. 2. Premature cleavage of the peptide from the resin. | 1. Carefully monitor each coupling step. 2. Ensure the resin and linker are stable to the repeated deprotection conditions. |
Conclusion
This compound is a robust and efficient coupling reagent for solid-phase peptide synthesis. Its stability, high reactivity, low propensity for racemization, and economic advantages make it an excellent choice for a wide range of applications, from routine peptide synthesis to the production of complex and sterically hindered sequences.[2][7] The protocols and data presented in this guide provide a solid foundation for the successful implementation of CDMT in the modern peptide synthesis laboratory.
References
Application Note: A Validated Protocol for the Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
Introduction: The Significance of Triazinyl-Amino Acid Conjugates
The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and drug development, renowned for its versatile biological activities.[1] Triazine derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] A particularly promising strategy involves the conjugation of the triazine core with amino acids, creating hybrid molecules that can leverage the structural features of both moieties to achieve enhanced biological activity and selectivity.
Among these, N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives have emerged as a compound class of significant interest. Research has highlighted their potential as potent and selective inhibitors of crucial enzymes, such as monoamine oxidases (MAO), which are key targets in the treatment of depression and neurodegenerative disorders.[1][4] Furthermore, the dimorpholino-triazine framework has been explored for developing novel PI3K inhibitors for cancer therapy.[5]
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis of these valuable compounds. We will detail a robust, two-part protocol that begins with the synthesis of the key intermediate, 2-chloro-4,6-dimorpholino-1,3,5-triazine, followed by its conjugation with various amino acids. The causality behind experimental choices, purification strategies, and expected outcomes are explained to ensure reproducibility and success.
Principle of Synthesis: Controlled Sequential SNAr
The synthetic strategy hinges on the principle of a sequential nucleophilic aromatic substitution (SNAr) on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited by controlling the reaction temperature.
-
1st Substitution: The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C).
-
2nd Substitution: The second chlorine requires a moderate temperature (typically room temperature) for substitution.
-
3rd Substitution: The final chlorine is the least reactive and often requires elevated temperatures for displacement.
This protocol leverages this reactivity gradient to first install two morpholine groups in a controlled manner to generate the key intermediate, which is then coupled with an amino acid in the final step.
Figure 1: High-level synthetic workflow.
Materials and Equipment
Reagents and Solvents
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Morpholine
-
α-Amino acid of choice (e.g., glycine, L-alanine, L-phenylalanine)
-
Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Acetone
-
1,4-Dioxane
-
Deionized Water
-
1N Hydrochloric Acid (HCl) or 5% Citric Acid
-
Ethyl Acetate (for extraction, if needed)
-
Ethanol (for recrystallization)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
Experimental Protocols
Part A: Synthesis of this compound (Intermediate)
This first part describes the synthesis of the crucial monochlorinated intermediate. The stepwise addition of morpholine and careful temperature control are critical for maximizing yield and minimizing side products.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone. Cool the flask to 0–5 °C using an ice bath.
-
First Substitution: Prepare a solution of morpholine (1.0 eq) in acetone. Add this solution dropwise to the cyanuric chloride solution over 30-45 minutes, ensuring the temperature remains below 5 °C. An aqueous solution of a mild base like NaHCO₃ (1.0 eq) can be added concurrently to neutralize the HCl gas formed during the reaction.
-
First Reaction Period: Stir the mixture vigorously at 0–5 °C for 2-3 hours after the addition is complete.
-
Second Substitution: Prepare a second solution of morpholine (1.0 eq) in acetone. Add this solution dropwise to the reaction mixture.
-
Second Reaction Period: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of the 2,4-dichloro-6-morpholino-1,3,5-triazine intermediate.
-
Work-up and Isolation: Pour the reaction mixture into a beaker of ice-cold water. The white solid product will precipitate. Stir for 15 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic salts and unreacted morpholine. Dry the product under vacuum to yield this compound as a white solid. The product can be used in the next step without further purification if purity is deemed sufficient by NMR or LC-MS.
-
Expert Insight: The use of a mild base like sodium bicarbonate is preferred over stronger organic bases in this step to prevent undesired side reactions. Acetone is a suitable solvent as it dissolves the starting material and facilitates precipitation upon addition to water.
Part B: Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
This protocol details the final conjugation step, where the amino group of the amino acid displaces the last chlorine atom on the triazine ring.[1][6]
Step-by-Step Methodology:
-
Intermediate Suspension: In a round-bottom flask, suspend the this compound intermediate (1.0 eq) in 1,4-dioxane.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the suspension and stir at room temperature.
-
Amino Acid Solution Preparation: In a separate flask, prepare a solution of the desired α-amino acid (1.2 eq) and triethylamine (1.5 eq) in a minimal amount of water. The solution should be stirred until the amino acid is fully dissolved.
-
Reaction Initiation: Add the aqueous amino acid solution to the suspension of the triazine intermediate. Upon addition, the mixture should become a clear, homogeneous solution.
-
Reaction Progression: Stir the resulting mixture overnight at room temperature. Monitor the reaction progress using TLC or LC-MS. For less reactive amino acids or sterically hindered substrates, gentle heating (40-50 °C) may be required.
-
Product Precipitation: After the reaction is complete, carefully neutralize the mixture to a pH of ~5-6 by the dropwise addition of 1N HCl or 5% citric acid. The target product will typically precipitate as a white solid.[1]
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Final Product: Dry the purified solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.[1]
-
Expert Insight: Triethylamine serves a dual purpose: it acts as a base to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity, and it scavenges the HCl generated during the substitution.[1] The choice of 1,4-dioxane/water as a solvent system is effective because it can dissolve both the relatively non-polar triazine intermediate and the polar amino acid salt.[1]
Reaction Mechanism and Data
The final conjugation step proceeds via a classic SNAr mechanism, involving the nucleophilic attack of the amino acid's nitrogen atom on the electron-deficient carbon of the triazine ring, followed by the elimination of the chloride ion.
Figure 2: Conceptual SNAr mechanism for amino acid conjugation.
Expected Results: Representative Data
The following table summarizes typical results for the synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) derivatives with various amino acids. Yields and melting points are representative and may vary based on specific reaction conditions and purification efficiency.
| Amino Acid Used | Derivative Name | Typical Yield (%) | Melting Point (°C) |
| Iminodiacetic acid | N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid[1] | ~63% | 260 (decomposes)[1] |
| Glycine | 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)acetic acid | >70% | >250 |
| L-Alanine | (S)-2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)propanoic acid | >70% | >240 |
| L-Phenylalanine | (S)-2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)-3-phenylpropanoic acid | >65% | >230 |
Trustworthiness: Characterization and Validation
To ensure the identity and purity of the synthesized compounds, a full characterization is mandatory.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR should confirm the presence of protons from both the morpholine rings and the amino acid residue. The disappearance of the starting material signals and the appearance of a new set of signals, including a characteristic NH proton peak (often D₂O-exchangeable), validates the conjugation.[1] ¹³C-NMR will confirm the carbon skeleton of the final product.
-
Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the carboxylic acid and N-H bands.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Elemental Analysis: Should be within ±0.4% of the calculated values for C, H, and N, confirming the empirical formula.[7]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. By following the two-part procedure involving the initial synthesis of the key this compound intermediate and its subsequent conjugation with an amino acid, researchers can efficiently generate a library of these high-value compounds. The provided insights into the reaction mechanism, purification, and characterization establish a self-validating system for success in medicinal chemistry and drug discovery projects.
References
- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Art of Persuasion in Peptide Synthesis: Taming Hindered Amino Acids with 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT)
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the formation of an amide bond is the fundamental reaction that constructs the backbone of these vital molecules. While the coupling of most amino acids proceeds with high efficiency, the incorporation of sterically hindered residues, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), presents a formidable challenge to the synthetic chemist.[1][2] The bulky nature of these amino acids physically obstructs the approach of the activated carboxylic acid and the amine, leading to sluggish or incomplete reactions, low yields, and an increased risk of racemization.[1][2]
Overcoming this steric barrier necessitates the use of highly potent coupling reagents that can efficiently activate the carboxylic acid and facilitate nucleophilic attack by the sterically encumbered amine. Among the arsenal of available reagents, 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) has emerged as a robust and reliable option for these "difficult couplings."[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of CDMT as a reagent for the incorporation of hindered amino acids, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.
The Mechanism of Action: How CDMT Facilitates Difficult Couplings
The efficacy of CDMT lies in its ability to transform a carboxylic acid into a highly reactive intermediate, an O-acyltriazine active ester, in the presence of a tertiary amine, typically N-methylmorpholine (NMM).[3][5] This process circumvents the need for the formation of less reactive intermediates that often struggle to overcome the high activation energy associated with sterically hindered substrates.
The reaction proceeds through the following key steps:
-
Formation of the Morpholinium Salt: CDMT reacts with NMM to form the quaternary ammonium salt, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4][6] While DMTMM can be isolated, it is often generated in situ.
-
Activation of the Carboxylic Acid: The carboxylate anion of the N-protected amino acid attacks the electron-deficient triazine ring of the morpholinium salt, displacing the morpholino group and forming the highly reactive O-acyltriazine active ester.
-
Nucleophilic Attack and Amide Bond Formation: The sterically hindered amine of the incoming amino acid residue then attacks the carbonyl carbon of the active ester. This step is the crucial peptide bond-forming event. The dimorpholinotriazine byproduct is a stable and easily removable species.[3]
This mechanism is particularly advantageous for hindered couplings as the O-acyltriazine intermediate is significantly more reactive than the intermediates formed by standard carbodiimide reagents like DCC or EDC.[2]
Visualizing the Pathway: CDMT-Mediated Amide Bond Formation
Caption: Mechanism of CDMT-mediated amide bond formation.
Application Protocol: Coupling of Fmoc-Aib-OH using CDMT
This protocol provides a detailed, step-by-step procedure for the coupling of the sterically hindered amino acid Fmoc-Aib-OH to a resin-bound peptide. This one-pot, one-step procedure is designed to be rapid and to minimize racemization.[5]
Materials and Reagents:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-Aib-OH (4 equivalents relative to resin loading)
-
This compound (CDMT) (4 equivalents)
-
N-methylmorpholine (NMM) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF for Fmoc deprotection
-
Kaiser test kit
Experimental Procedure:
-
Resin Preparation and Deprotection:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A thorough wash is critical to prevent side reactions.
-
Confirm the presence of a free primary amine using the Kaiser test. A positive result (deep blue beads) indicates successful deprotection.
-
-
Activation and Coupling of Fmoc-Aib-OH:
-
In a separate reaction vessel, dissolve Fmoc-Aib-OH (4 eq.) and CDMT (4 eq.) in DMF. The volume of DMF should be sufficient to ensure complete dissolution and to maintain good mixing when added to the resin.
-
Add the solution of Fmoc-Aib-OH and CDMT to the deprotected resin.
-
Add N-methylmorpholine (NMM) (8 eq.) to the resin slurry. The addition of NMM initiates the activation of the carboxylic acid.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to overnight.[2]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the coupling reaction using the Kaiser test. A negative Kaiser test (colorless or yellowish beads) indicates the completion of the coupling.
-
If the Kaiser test remains positive after the initial coupling time, a "double coupling" can be performed. To do this, drain the reaction mixture and add a fresh solution of activated Fmoc-Aib-OH, prepared as in step 2, and continue to agitate for another 2-4 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Workflow for Hindered Amino Acid Coupling using CDMT
Caption: Experimental workflow for CDMT-mediated coupling of Fmoc-Aib-OH.
Comparative Analysis: CDMT vs. Other Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is a critical parameter in the successful synthesis of peptides containing sterically hindered amino acids. While a direct head-to-head quantitative comparison under identical conditions is often sequence-dependent, the following table provides a qualitative and, where available, quantitative overview of CDMT's performance relative to other commonly used reagents.
| Coupling Reagent | Class | Advantages for Hindered Couplings | Disadvantages | Reported Performance for Hindered Couplings |
| CDMT | Triazine | High reactivity of the active ester, low racemization, stable and easy to handle solid.[3][5] | Requires a tertiary amine base. | Effective for a variety of hindered substrates, including α,α-disubstituted amino acids.[5][6] |
| HATU/HBTU | Uronium/Aminium | Highly efficient and rapid couplings, widely used for difficult sequences.[7][8] | Can be expensive, potential for side reactions (guanidinylation) if used in excess.[9] | HATU is often considered superior to HBTU for sterically demanding couplings.[8] Significant yields obtained with HBTU for N-methylated Aib.[7] |
| PyBOP | Phosphonium | High reactivity, good for solution and solid-phase synthesis. | Byproducts can be difficult to remove in solution-phase synthesis. | Effective for hindered couplings, but may require longer reaction times. |
| DCC/DIC | Carbodiimide | Cost-effective. | Generally not potent enough for highly hindered couplings, risk of racemization, formation of insoluble urea byproducts (DCC).[2][9] | Often results in low yields for sterically demanding couplings.[2][7] |
Note: The efficiency of any coupling reagent is highly dependent on the specific peptide sequence, solvent, temperature, and other reaction conditions. The information in this table is intended as a general guide.
Troubleshooting Guide for CDMT-Mediated Hindered Couplings
Even with a robust reagent like CDMT, challenges can arise when dealing with particularly difficult sequences. This section provides solutions to common problems encountered during the coupling of hindered amino acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | Insufficient Reagent Equivalents: The stoichiometry may be inadequate for the highly demanding coupling. | Increase the equivalents of Fmoc-Aib-OH, CDMT, and NMM (e.g., to 5-6 equivalents each). |
| Short Reaction Time: The reaction may not have reached completion due to slow kinetics. | Extend the coupling reaction time, even up to 24 hours. | |
| Peptide Aggregation: The growing peptide chain may be aggregating on the resin, hindering access to the reactive sites. | - Swell the resin in a more effective solvent like N-methylpyrrolidone (NMP).- Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), but monitor for potential racemization. | |
| Racemization | Prolonged Exposure to Base: Extended reaction times in the presence of a strong base can lead to epimerization. | - Use the minimum reaction time necessary for complete coupling.- Consider using a weaker base than NMM, although this may reduce the coupling efficiency. |
| Over-activation: Pre-activation for an extended period before the addition of the amine component can sometimes lead to side reactions. | The one-pot procedure described is designed to minimize this by generating the active ester in the presence of the amine. | |
| Difficulty in Removing Byproducts | Inadequate Washing: The dimorpholinotriazine byproduct may not be fully removed. | Ensure thorough and extensive washing of the resin with DMF and DCM after the coupling step. |
Conclusion
This compound (CDMT) stands as a powerful and versatile tool in the arsenal of the peptide chemist, particularly when faced with the challenge of incorporating sterically hindered amino acids. Its ability to form a highly reactive O-acyltriazine intermediate in a rapid, one-pot procedure with minimal racemization makes it an attractive alternative to other common coupling reagents. By understanding the mechanism of action and adhering to optimized protocols, researchers and drug development professionals can leverage the power of CDMT to efficiently synthesize complex peptides and accelerate their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. DMTMM - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
large-scale synthesis using 2-Chloro-4,6-dimorpholino-1,3,5-triazine
An In-Depth Guide to the Large-Scale Synthesis and Application of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
This technical guide provides detailed protocols and expert insights for the large-scale synthesis of this compound and its subsequent application as a pivotal intermediate in the construction of complex, tri-substituted triazine molecules. Designed for researchers, chemists, and process development professionals, this document elucidates the causal chemistry behind the protocols, ensuring both scalability and reproducibility.
Introduction: The s-Triazine Scaffold and Controlled Substitution
The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in organic synthesis, prized for its utility in medicinal chemistry, materials science, and agriculture.[1] The synthetic versatility of this heterocycle originates from its most accessible precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on cyanuric chloride can be sequentially and regioselectively displaced by a vast array of nucleophiles. This reactivity is governed by a critical principle: each substitution deactivates the remaining C-Cl bonds, allowing for controlled, stepwise synthesis.[2]
The ease of chloride substitution follows a clear hierarchy: cyanuric chloride > dichloro-s-triazine > monochloro-s-triazine.[1] By carefully controlling reaction conditions, particularly temperature, one can isolate mono- or di-substituted intermediates with high fidelity.
This compound is a prime example of such a di-substituted intermediate. It serves as a stable, crystalline building block, where the two morpholine substituents modify the electronic properties and the remaining chlorine atom provides a reactive handle for introducing a final, diverse functional group. This guide details the robust, large-scale production of this intermediate and its primary application in the synthesis of fully functionalized triazine derivatives.
Part 1: Large-Scale Synthesis of this compound
The synthesis of the title compound from cyanuric chloride is a classic example of temperature-controlled sequential nucleophilic aromatic substitution (SNAr). The first two substitutions with morpholine are conducted at a moderate temperature to overcome the deactivation from the first substitution without forcing the reaction to full substitution.
Mechanistic Principle: Temperature-Controlled SNAr
The reaction proceeds in two stages on the same triazine core. The first equivalent of morpholine reacts at a low temperature (0–5 °C). The second substitution requires a higher temperature (typically room temperature to 40 °C) to displace the second chlorine atom. The third chlorine atom is significantly less reactive and would require much harsher conditions (e.g., high heat) for substitution by a nucleophile like morpholine. This difference in reactivity allows for the reliable isolation of the desired di-substituted product.
Caption: Workflow for the sequential synthesis of this compound.
Protocol 1: Large-Scale Synthesis (500g Scale)
This protocol is designed for scalability and robustness. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Cyanuric Chloride (1.0 eq, 500 g)
-
Morpholine (2.05 eq, 488 mL)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.2 eq, 630 g)
-
Acetone (or THF), technical grade (8 L)
-
Water, deionized (for workup)
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Filtration apparatus (Büchner funnel, filter flask)
-
Drying oven (vacuum or convection)
Procedure:
-
Reactor Setup: Charge the 10 L reactor with acetone (4 L) and anhydrous sodium carbonate (630 g). Begin vigorous stirring to create a fine slurry.
-
Charge Morpholine: Add morpholine (488 mL) to the slurry.
-
Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller.
-
Cyanuric Chloride Solution: In a separate container, dissolve cyanuric chloride (500 g) in acetone (4 L). Caution: Cyanuric chloride is corrosive and a lachrymator. Handle with care.
-
Controlled Addition: Slowly add the cyanuric chloride solution to the cold reactor slurry via the addition funnel over 2–3 hours. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate will form.
-
Reaction - First Substitution: Stir the mixture at 0–5 °C for 1 hour after the addition is complete.
-
Reaction - Second Substitution: Allow the reactor to warm to room temperature (approx. 20–25 °C) and continue stirring for 4–6 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the 2,4-dichloro-6-morpholino-1,3,5-triazine intermediate.[3]
-
Workup - Quenching: Once the reaction is complete, slowly pour the reaction slurry into a separate vessel containing 20 L of ice-cold water with stirring. This will precipitate the product and dissolve the inorganic salts.
-
Isolation: Stir the aqueous slurry for 30 minutes, then collect the white solid product by filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7) to remove all inorganic byproducts.
-
Drying: Dry the product in a vacuum oven at 50–60 °C to a constant weight. The expected yield is 750–800 g (92-98%).
Part 2: Application as a Synthetic Intermediate
The primary large-scale application of this compound is as a precursor for the synthesis of tri-substituted triazines. The remaining chlorine atom is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, often under slightly more forcing conditions (e.g., heating) than the second substitution.
Reactivity of the Third Position
The two electron-donating morpholino groups reduce the electrophilicity of the triazine ring, making the final C-Cl bond less susceptible to nucleophilic attack compared to cyanuric chloride.[1] Consequently, the reaction to displace the final chlorine typically requires elevated temperatures or microwave irradiation to proceed efficiently, depending on the nucleophilicity of the incoming group.
Caption: General reaction workflow for the functionalization of the title compound.
Protocol 2: General Procedure for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles (amines, thiols, alcohols) to synthesize libraries of tri-substituted triazines for screening in drug discovery or materials science.[4]
Materials and Equipment:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary/secondary amine, thiol, or alcohol) (1.1–1.5 eq)
-
Base (e.g., DIPEA, K₂CO₃, NaH) (1.5–2.0 eq)
-
Anhydrous Solvent (e.g., DMF, Dioxane, THF)
-
Reaction vessel equipped with magnetic stirring, condenser, and inert atmosphere (N₂ or Argon)
Procedure:
-
Reactor Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the chosen nucleophile (1.1 eq), and the appropriate anhydrous solvent.
-
Base Addition: Add the base (e.g., DIPEA for amines, K₂CO₃ for thiols, NaH for alcohols). The choice of base is critical and depends on the pKa of the nucleophile.
-
Reaction: Heat the reaction mixture to a temperature between 60–120 °C. The optimal temperature and reaction time (typically 4–24 hours) must be determined empirically for each new nucleophile, often by TLC or LC-MS monitoring.
-
Workup:
-
Cool the reaction to room temperature.
-
If using a water-miscible solvent like DMF, pour the mixture into ice-water to precipitate the product.
-
If using a water-immiscible solvent like Dioxane, quench cautiously with water or saturated NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The crude product is collected by filtration or after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Data Summary and Safety Information
Table 1: Reaction Parameters and Optimization
| Parameter | Synthesis of Title Compound | Application as Intermediate | Rationale & Field Insights |
| Stoichiometry | Morpholine (2.0-2.1 eq) | Nucleophile (1.1-1.5 eq) | A slight excess of the nucleophile ensures complete conversion. A large excess can complicate purification. |
| Base | Na₂CO₃, K₂CO₃ | DIPEA, K₂CO₃, NaH | An inorganic base is cost-effective for the main synthesis. Organic bases (DIPEA) or stronger bases (NaH) may be needed for the final substitution depending on the nucleophile's reactivity. |
| Solvent | Acetone, THF, Dioxane | DMF, Dioxane, Acetonitrile | Acetone is a good, economical choice for the initial synthesis. Higher boiling point solvents like DMF or Dioxane are often required for the less reactive final substitution. |
| Temperature | 0 °C to Room Temp. | 60 °C to 120 °C (or MW) | Strict temperature control is the key to achieving selectivity in the di-substitution. Higher energy is needed to displace the final, less reactive chlorine atom. |
| Workup | Precipitation in water | Precipitation or Extraction | The water precipitation method is highly effective and scalable for isolating solid products from polar aprotic solvents like DMF. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Cyanuric Chloride: Cyanuric chloride is corrosive, moisture-sensitive, and a lachrymator. Handle only in a well-ventilated fume hood and prevent contact with skin and eyes.
-
Handling Amines/Bases: Morpholine and other amines/bases can be corrosive and irritating. Refer to the specific Safety Data Sheet (SDS) for each reagent used.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Triazine-containing waste should be segregated appropriately.
References
Application Notes & Protocols for the Synthesis of Triazine-Based Libraries with 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Abstract
This comprehensive guide details the strategic synthesis of diverse 1,3,5-triazine-based chemical libraries utilizing the versatile building block, 2-Chloro-4,6-dimorpholino-1,3,5-triazine. The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This document provides an in-depth exploration of the underlying synthetic principles, detailed step-by-step protocols for both single-compound and parallel library synthesis, and robust methods for product purification and characterization. Designed for researchers, medicinal chemists, and drug development professionals, these notes emphasize the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Introduction: The s-Triazine Scaffold in Drug Discovery
The 1,3,5-triazine, or s-triazine, ring is a heterocyclic aromatic motif that has garnered significant attention in pharmaceutical chemistry.[4] Its unique electronic properties and rigid, planar structure, which allows for the precise spatial projection of substituents, make it an ideal core for designing molecules that interact with biological targets.[3] A vast number of molecules incorporating this scaffold have been developed, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5]
The power of the s-triazine system lies in the sequential and controlled reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be displaced by nucleophiles in a stepwise manner, often controlled by temperature. The first substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures.[6][7] This differential reactivity is the cornerstone of combinatorial library synthesis.
Our focus, this compound, is an advanced intermediate where two positions are already occupied by morpholine rings—a common feature in approved drugs that often enhances aqueous solubility and favorable pharmacokinetic properties. The single remaining chlorine atom serves as a reactive handle for introducing diversity, making it an exceptional building block for generating focused libraries for lead discovery and optimization.[8]
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The core chemical transformation for library synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles. The incoming nucleophile displaces the chloride ion, which is a good leaving group. The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or potassium carbonate, to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6]
Caption: General SNAr reaction for library diversification.
A wide array of nucleophiles can be employed to generate library diversity, including:
-
Primary and Secondary Amines (R-NH₂, R₂-NH): Introduces basic nitrogen centers and diverse alkyl or aryl side chains.
-
Thiols (R-SH): Forms thioether linkages, providing different geometric and electronic properties.
-
Alcohols/Phenols (R-OH): Creates ether linkages, though often requires stronger conditions (e.g., deprotonation with NaH) compared to amines or thiols.[9]
Protocol 1: Synthesis of a 2-(Substituted)-4,6-dimorpholino-1,3,5-triazine
This protocol provides a detailed, self-validating methodology for the synthesis of a single, diversified triazine derivative. It serves as the foundation for larger library production.
3.1. Materials and Reagents
-
This compound
-
Nucleophile of choice (e.g., 4-methoxybenzylamine)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for TLC and column chromatography (e.g., Hexanes/EtOAc mixture)
3.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 200 mg, 0.66 mmol).
-
Dissolution: Dissolve the starting material in 5-10 mL of anhydrous THF. Stir the solution using a magnetic stir bar until all solid has dissolved.
-
Base Addition: Add the base, N,N-diisopropylethylamine (DIEA) (1.2 eq., e.g., 0.14 mL, 0.79 mmol). Causality Note: DIEA is a bulky, non-nucleophilic base that effectively scavenges the HCl produced without competing with the primary nucleophile.[6]
-
Nucleophile Addition: Add the desired nucleophile (1.1 eq., e.g., 4-methoxybenzylamine, 0.09 mL, 0.73 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive or sterically hindered nucleophiles, the reaction may be gently heated to 40-60°C. Expertise Note: The substitution of the final chlorine on a disubstituted triazine is slower than the first two substitutions from cyanuric chloride and may require thermal energy to proceed at a reasonable rate.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a solvent system such as 30-50% EtOAc in Hexanes. The product spot should be less polar than the amine nucleophile and have a different Rf value than the starting triazine. The reaction is complete upon full consumption of the starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Causality Note: The NaHCO₃ wash removes any residual acid and the DIEA·HCl salt. The brine wash helps to remove residual water from the organic layer.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% EtOAc in Hexanes) to afford the pure product.[10]
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[11][12]
Protocol 2: Parallel Synthesis for Library Generation
This protocol adapts the core methodology for a parallel format, enabling the rapid synthesis of a multi-compound library.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. This compound | 7597-22-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-4,6-dimorpholino-1,3,5-triazine Mediated Couplings
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) for amide bond formation. This resource is designed to provide you with in-depth, field-proven insights into the nuances of CDMT-mediated couplings. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Section 1: The Core Mechanism - Understanding the 'Why'
Before troubleshooting, a firm grasp of the reaction mechanism is essential. CDMT is a highly efficient coupling reagent that activates carboxylic acids, preparing them for nucleophilic attack by an amine to form a stable amide bond. The process is typically facilitated by a tertiary amine base, most commonly N-methylmorpholine (NMM).
The activation proceeds via two primary, interconnected pathways:
-
Direct Activation: The carboxylate, formed by the reaction of the carboxylic acid with NMM, attacks CDMT to form a highly reactive O-acyltriazinyl intermediate. This intermediate is readily attacked by the amine nucleophile.
-
Formation of the Quaternary Ammonium Salt: CDMT reacts with NMM to form a stable, yet highly reactive, quaternary ammonium salt, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[1] This species, analogous to the well-known DMTMM, is an exceptionally effective activating agent for the carboxylic acid.[2][3]
Both pathways converge on the formation of the activated ester, which ultimately leads to the desired amide product and a water-soluble triazine byproduct. The efficiency and mild conditions of this reaction make CDMT an attractive choice, particularly in peptide synthesis.[4][5]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during CDMT-mediated couplings in a practical question-and-answer format.
FAQ 1: My reaction yield is low or has failed completely. What are the most likely causes?
This is the most frequent issue and can often be traced back to one of several root causes. A systematic approach is key to diagnosis.
-
Potential Cause A: Hydrolysis of Reagents or Intermediates
-
The 'Why': CDMT and, more importantly, the highly reactive O-acyltriazinyl ester intermediate are susceptible to hydrolysis.[6] The presence of water in the reaction medium will quench the activated intermediate, reverting it to the starting carboxylic acid and consuming your coupling reagent.[7]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use.
-
Reagent Quality: Use high-purity CDMT stored in a desiccator.[5] If reagents have been opened multiple times, their quality may be compromised.
-
Inert Atmosphere: For particularly sensitive substrates, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Potential Cause B: Incomplete Carboxylic Acid Activation
-
The 'Why': Activation is the rate-determining step. If the base is not strong enough, is sterically hindered, or is used in insufficient quantity, the deprotonation of the carboxylic acid will be incomplete, leading to poor activation.[6]
-
Troubleshooting Protocol:
-
Check Stoichiometry: Ensure at least one equivalent of NMM is used relative to the carboxylic acid. For sluggish reactions, a slight excess (1.1-1.2 eq.) of both CDMT and NMM can be beneficial.
-
Base Compatibility: While NMM is standard, ensure it is appropriate for your specific substrate. Highly acidic starting materials may require a stronger, non-nucleophilic base.
-
-
-
Potential Cause C: Amine Deactivation
-
The 'Why': The amine must be a free nucleophile to react. If the reaction medium is too acidic, or if the amine is provided as a salt (e.g., a hydrochloride salt) without sufficient base to liberate the free amine, it will exist in its protonated, non-nucleophilic form (R-NH₃⁺).[6]
-
Troubleshooting Protocol:
-
Amine Salt Stoichiometry: If your amine is an HCl salt, you must add an additional equivalent of base (on top of the equivalent for the carboxylic acid) to neutralize it.
-
Order of Addition: Consider adding the amine and the neutralizing base together and stirring for a few minutes before introducing the activated carboxylic acid.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Hydrolysis | Use anhydrous solvents and reagents; run under inert atmosphere. |
| Incomplete Activation | Check stoichiometry of base (NMM); use a slight excess of CDMT/NMM. | |
| Amine Deactivation | Add an extra equivalent of base if using an amine salt. | |
| Steric Hindrance | Increase reaction time and/or temperature; switch to a less hindered coupling reagent if necessary. |
FAQ 2: I'm observing significant epimerization of my chiral carboxylic acid. How can I prevent this?
Loss of stereochemical integrity is a critical issue, especially in peptide synthesis. With CDMT, this side reaction is mechanistically well-understood and, fortunately, largely preventable.
-
The 'Why': Epimerization or racemization primarily occurs through the formation of a 5(4H)-oxazolone, commonly known as an azlactone.[8][9] This intermediate forms when the activated ester of an N-protected amino acid cyclizes. The α-proton of the azlactone is highly acidic and can be abstracted by the base (NMM) in the reaction mixture, leading to a loss of stereochemistry.[10]
-
The Critical Factor: Order of Addition Standard protocols often involve pre-activating the carboxylic acid with CDMT and NMM before adding the amine. This is the primary cause of racemization. Allowing the active ester to sit in the presence of the base for extended periods (e.g., 1 hour) maximizes the opportunity for azlactone formation and subsequent epimerization.[8][10]
-
Validated Protocol to Minimize Epimerization: A "one-pot, one-step" procedure has been shown to dramatically reduce racemization by ensuring the highly reactive amine is present to trap the active ester before it can cyclize.[8][10]
-
Combine: In a suitable flask, combine the N-protected amino acid (1.0 eq.), the amine component (1.0-1.1 eq.), and CDMT (1.1 eq.) in an anhydrous solvent (e.g., ethyl acetate, THF, or DCM).
-
Initiate: Add the N-methylmorpholine (NMM) (2.5-3.0 eq.) to the stirred slurry.
-
Monitor: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. The reaction is often complete much faster than two-step procedures.[10]
-
Work-up: Proceed with a standard acidic wash to remove the triazine byproducts.[8]
-
FAQ 3: How do I effectively remove the triazine byproducts during work-up?
One of the significant advantages of triazine-based coupling reagents is the ease of byproduct removal.[11]
-
The 'Why': The triazine ring is weakly basic.[8] The byproduct of the coupling reaction, 2,4-dimorpholino-6-hydroxy-1,3,5-triazine, retains this basic character.
-
Troubleshooting Protocol: Acidic Wash
-
After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[6]
-
Extract your product into a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a dilute acid solution, such as 1N HCl (2-3 times).[8][10] This will protonate the triazine byproducts, rendering them highly water-soluble and pulling them into the aqueous layer.
-
Follow with a wash of saturated sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[6]
-
Section 3: Workflow and Safety
Troubleshooting Workflow
When a reaction underperforms, a logical sequence of checks can quickly identify the problem.
Safety Precautions
As a laboratory chemical, this compound and its analogs must be handled with appropriate care.
-
Hazard Profile: Similar triazine compounds are classified as causing serious eye damage and may cause allergic skin reactions and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid creating dust.[13]
-
Storage: Store in a cool, dry place, preferably in a desiccator to maintain anhydrous conditions.[5]
References
- 1. diva-portal.org [diva-portal.org]
- 2. grokipedia.com [grokipedia.com]
- 3. DMTMM - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Technical Support Center: Purification of Compounds Synthesized with 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into the purification of amide and ester products derived from CDMT-mediated coupling reactions. We will address common challenges, offer step-by-step troubleshooting, and provide robust protocols to ensure the isolation of highly pure compounds.
Introduction: The Challenge of Purity in CDMT Chemistry
This compound is a highly efficient coupling reagent for the formation of amide and ester bonds. Its primary advantages include its stability, ease of handling, and the ability to mediate reactions under mild conditions, often leading to high yields with minimal racemization when protocols are optimized.[1][2] However, like any chemical transformation, the reaction mixture contains not only the desired product but also unreacted starting materials, reagent-derived by-products, and potential side products. The efficacy and safety of the final compound, particularly in a drug development context, are critically dependent on its purity.[3]
This guide provides a systematic approach to navigating the purification landscape of CDMT chemistry, moving beyond generic protocols to address the specific impurities and challenges inherent to this methodology.
Troubleshooting Guide: Common Purification Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of CDMT-coupled products.
Issue 1: Persistent Triazine-Related Impurities in the Final Product
Question: After my reaction and initial workup, I'm seeing persistent impurities by TLC and NMR that I suspect are related to the CDMT reagent. What are they and how do I get rid of them?
Answer: This is the most common challenge in CDMT-mediated reactions. The primary culprits are unreacted CDMT and its hydrolysis by-product, 2-hydroxy-4,6-dimorpholino-1,3,5-triazine.
-
Causality: The triazine core is weakly basic.[4] During the reaction, the activated intermediate (an acyl-triazine ester) is susceptible to hydrolysis if moisture is present. Similarly, any excess CDMT can hydrolyze during an aqueous workup. These triazine by-products often have moderate polarity, which can cause them to co-elute with the desired product during chromatography.
-
Troubleshooting & Solutions:
-
Acidic Aqueous Wash (First Line of Defense): The most effective initial step is a thorough extractive workup with a dilute acid.[5][6] Washing the organic layer with 1N HCl will protonate the basic triazine ring, rendering the by-products water-soluble and efficiently removing them into the aqueous phase.[7]
-
Optimized Chromatography: If acidic washes are insufficient, column chromatography is necessary. Due to the potential for similar polarities, a well-optimized solvent system is critical. Start with a low-polarity eluent and gradually increase the polarity. A shallow gradient is often more effective than an isocratic elution.
-
Precipitative Workup: For products that are non-water-soluble solids, a precipitative workup can be highly effective.[5][6] If the reaction is run in a solvent like acetonitrile, adding water can cause the desired product to precipitate, leaving the more soluble triazine impurities behind in the solvent mixture.[6]
-
Issue 2: Poor Separation During Column Chromatography
Question: My product and impurities are not separating well on my silica gel column. The spots are streaking or overlapping on the TLC plate. What can I do?
Answer: Poor chromatographic separation is a multi-faceted problem that can be systematically addressed. Triazine derivatives, in general, can be challenging to separate without careful optimization.[8]
-
Causality: This issue can stem from several factors: an unoptimized solvent system, improper column packing leading to channeling, overloading the column, or the compound's inherent instability on silica gel.
-
Troubleshooting Decision Tree:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Welcome to the technical support center for the synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, enhance yield, and troubleshoot common experimental challenges. The synthesis, while based on established principles of nucleophilic aromatic substitution on the s-triazine core, requires careful control of reaction parameters to achieve high purity and yield.
Understanding the Reaction Pathway
The synthesis of this compound is a stepwise nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential substitution. The introduction of an electron-donating morpholino group deactivates the remaining chlorine atoms, requiring progressively more forcing conditions for subsequent substitutions.[1]
The overall process can be visualized as a two-stage reaction:
-
Formation of the monosubstituted intermediate: Cyanuric chloride is reacted with one equivalent of morpholine at a low temperature to yield 2,4-dichloro-6-morpholino-1,3,5-triazine.
-
Formation of the desired disubstituted product: The 2,4-dichloro-6-morpholino-1,3,5-triazine is then reacted with a second equivalent of morpholine at a higher temperature to produce this compound.
Caption: Stepwise synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for each substitution step?
A1: Precise temperature control is critical for selective substitution.
-
First substitution (mono-substitution): To synthesize 2,4-dichloro-6-morpholino-1,3,5-triazine, the reaction should be carried out at a low temperature, typically between 0-5°C.[1] This minimizes the formation of the di-substituted product.
-
Second substitution (di-substitution): For the synthesis of this compound from the mono-substituted intermediate, a higher temperature is required. A range of 30-40°C is often effective. One documented procedure raises the temperature to 40°C.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: A base is essential to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution. Without a base, the reaction mixture will become acidic, protonating the morpholine and rendering it non-nucleophilic, thereby halting the reaction.
Commonly used bases include:
-
Triethylamine (TEA): A common organic base that is soluble in many organic solvents.
-
Diisopropylethylamine (DIPEA): A sterically hindered non-nucleophilic base.
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): Inorganic bases that can be used in solid form or as an aqueous solution.[1][2]
The choice of base can depend on the solvent system and the desired workup procedure. For instance, using an aqueous solution of sodium carbonate can facilitate the precipitation of the product upon completion.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[3]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation of the starting materials, intermediates, and products. A typical Rf value for the desired product should be around 0.3-0.4 for optimal separation.[3]
-
Visualization: UV light (254 nm) is typically used for visualization.
By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Q4: What are the most common side products, and how can I avoid them?
A4: The most common side products are the result of over- or under-reaction, as well as hydrolysis.
-
2,4,6-tris(morpholino)-1,3,5-triazine: This tri-substituted byproduct forms if the reaction temperature of the second step is too high or if an excess of morpholine is used. Careful control of stoichiometry and temperature is key to minimizing its formation.
-
2,4-dichloro-6-morpholino-1,3,5-triazine (unreacted intermediate): Incomplete reaction during the second substitution step will leave this intermediate in your final product. Ensure adequate reaction time and temperature for the second step.
-
Hydroxy-triazine derivatives: Cyanuric chloride and its chlorinated intermediates are susceptible to hydrolysis. Ensure that all solvents and reagents are anhydrous to prevent the formation of these impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Issue 1: Low Overall Yield
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of Cyanuric Chloride | Cyanuric chloride and its intermediates can react with water to form hydroxy-triazine byproducts, reducing the amount of starting material available for the desired reaction. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
| Incorrect Stoichiometry | An incorrect molar ratio of morpholine to the triazine core at either stage of the reaction can lead to a mixture of under- or over-substituted products, thus lowering the yield of the desired compound. Solution: Carefully calculate and measure the required amount of morpholine for each step. For the synthesis of the disubstituted product from the monosubstituted intermediate, a 1:1 molar ratio is recommended. |
| Suboptimal Temperature Control | If the temperature during the first substitution is too high, di-substitution will occur prematurely. If the temperature for the second substitution is too low, the reaction may be incomplete. Solution: Use an ice bath to maintain 0-5°C for the first step. For the second step, use a controlled temperature water bath to maintain the optimal temperature (e.g., 30-40°C). |
| Inefficient Mixing | In heterogeneous reaction mixtures (e.g., with solid carbonate bases), poor mixing can lead to localized concentration gradients and side reactions. Solution: Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Presence of Multiple Spots on TLC of the Final Product
| Potential Cause | Explanation & Recommended Solution |
| Tri-substituted Byproduct | A spot with lower polarity (higher Rf) than the desired product is likely the 2,4,6-tris(morpholino)-1,3,5-triazine. This indicates over-reaction. Solution: Reduce the temperature of the second reaction step or decrease the reaction time. Ensure no excess morpholine was added. |
| Unreacted Intermediate | A spot with higher polarity (lower Rf) is likely the unreacted 2,4-dichloro-6-morpholino-1,3,5-triazine. This indicates an incomplete reaction. Solution: Increase the reaction time or temperature for the second substitution step. Confirm that a sufficient amount of base was added. |
Issue 3: Product "Oils Out" or is Difficult to Purify
| Potential Cause | Explanation & Recommended Solution |
| High Impurity Content | The presence of significant amounts of side products can lower the melting point of the crude product, causing it to "oil out" during recrystallization instead of forming crystals. Solution: First, attempt to purify the crude material by column chromatography to remove the bulk of the impurities. A hexane/ethyl acetate gradient on a silica gel column is a good starting point.[3] |
| Inappropriate Recrystallization Solvent | The chosen solvent may have a boiling point higher than the melting point of the product, or the product may be too soluble even at low temperatures. Solution: Experiment with different solvent systems. A mixture of dichloromethane and ethanol has been successfully used to obtain crystals of this compound. If the product is too soluble, try a solvent in which it is less soluble. |
| Low Recovery from Recrystallization | Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Solution: Use the minimum amount of hot solvent required to dissolve the crude product. After cooling and filtering, the filtrate can be concentrated to obtain a second crop of crystals.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine
This protocol is adapted from a general procedure for mono-substitution of cyanuric chloride.[4]
-
Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate flask, prepare a solution of morpholine (1 equivalent) and a base such as triethylamine (1 equivalent) in the same anhydrous solvent.
-
Slowly add the morpholine solution dropwise to the cyanuric chloride solution, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.
-
The crude product can be precipitated by pouring the concentrated solution into cold water. The resulting solid is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of this compound
This protocol is based on a literature procedure.[2]
-
To a solution of 2,4-dichloro-6-morpholino-1,3,5-triazine (1 equivalent) in THF, add morpholine (1 equivalent).
-
Heat the mixture to the desired temperature (e.g., 30-40°C) with stirring.
-
Add an aqueous solution of sodium carbonate (Na₂CO₃) (e.g., 1-1.2 equivalents) and continue stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting precipitate can be filtered, washed thoroughly with water, and dried to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from a dichloromethane/ethanol mixture) or column chromatography.
Analytical Characterization
A combination of analytical techniques should be used to confirm the structure and purity of the final product.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the morpholine protons. |
| ¹³C NMR | Structural confirmation | Signals for the triazine ring carbons and the morpholine carbons. |
| FTIR | Functional group identification | Characteristic peaks for the triazine ring and C-O-C and C-N bonds of the morpholine moieties. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity. A C18 column with a mobile phase of acetonitrile and water is a common setup for triazine derivatives.[3] |
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE CAS#: 6601-22-5 [amp.chemicalbook.com]
Technical Support Center: Suppressing Racemization with 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Welcome to the technical support center for 2-Chloro-4,6-dimorpholino-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this effective coupling reagent for suppressing racemization in peptide synthesis and other amidation reactions.
Introduction: The Challenge of Racemization in Peptide Synthesis
In peptide synthesis, the preservation of stereochemical integrity at the α-carbon of amino acids is paramount for the biological activity of the final peptide. Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, is a significant side reaction that can occur during the activation of the carboxylic acid group for amide bond formation. This leads to the formation of diastereomeric peptides that are often difficult to separate and can have drastically different biological properties.
This compound is a coupling reagent designed to facilitate amide bond formation with high efficiency while minimizing the risk of racemization. This guide will delve into the mechanistic principles of its action and provide practical advice for its successful implementation in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to suppress racemization?
This compound is a derivative of 1,3,5-triazine used as a coupling reagent in organic synthesis, particularly for the formation of amide bonds. Its mechanism of action is analogous to other 2-chloro-s-triazine coupling reagents like its more commonly known counterpart, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1][2]
The process involves the activation of a carboxylic acid. In the presence of a tertiary amine base, such as N-methylmorpholine (NMM), this compound reacts with the carboxylate to form a highly reactive O-acyltriazine intermediate (an active ester). This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, releasing a stable and easily removable triazine byproduct.[1]
The suppression of racemization is attributed to the rapid and efficient coupling of this active ester with the amine. By minimizing the lifetime of the activated carboxylic acid intermediate, the opportunity for side reactions that lead to racemization, such as the formation of a configurationally unstable oxazolone, is significantly reduced.[3]
Q2: What is the role of N-methylmorpholine (NMM) and is it essential?
Yes, a tertiary amine base like N-methylmorpholine (NMM) is crucial for the effective functioning of this compound.[4][5] Its primary roles are:
-
Formation of the Active Intermediate: NMM reacts with this compound to form a more reactive quaternary ammonium salt in situ. This salt is a potent acylating agent.[1][6]
-
Carboxylate Anion Formation: NMM acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion, which is the active nucleophile that attacks the triazine core.
-
Scavenging HCl: The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by the base.
While NMM is commonly used, other tertiary amines can also be employed. However, the choice of base can influence the reaction rate and the extent of racemization.
Q3: In what solvents can I perform coupling reactions with this reagent?
A variety of aprotic solvents are suitable for coupling reactions with this compound. Common choices include:
-
Tetrahydrofuran (THF)[4]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
The choice of solvent can impact the solubility of the reactants and the reaction kinetics. In some cases, less polar solvents like ethyl acetate have been shown to minimize racemization.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: Insufficient base (NMM), low quality of the coupling reagent, or moisture in the reaction. 2. Low Nucleophilicity of the Amine: Sterically hindered amines may react slowly. 3. Incorrect Order of Reagent Addition: Pre-activating the carboxylic acid for an extended period before adding the amine can lead to decomposition of the active ester. | 1. Ensure all reagents and solvents are anhydrous. Use the correct stoichiometry of NMM (typically 1.1-1.5 equivalents). 2. For hindered amines, consider increasing the reaction temperature or extending the reaction time. 3. A "one-pot" procedure where the carboxylic acid, amine, and coupling reagent are mixed before the addition of the base is often recommended to minimize the lifetime of the active intermediate. |
| Significant Racemization | 1. Prolonged Activation Time: The longer the activated carboxylic acid exists before reacting with the amine, the higher the chance of racemization. 2. Strong Base: Highly basic conditions can promote racemization. 3. Polar Protic Solvents: Solvents like methanol or ethanol can sometimes increase the extent of racemization.[7] | 1. Optimize the reaction time; monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Employ a one-pot addition strategy. 2. NMM is a preferred base due to its moderate basicity. Avoid stronger bases if racemization is a concern. 3. Use aprotic solvents like THF, DCM, or ethyl acetate. If a protic solvent must be used, 2-propanol has been shown to cause less racemization than methanol or ethanol.[7] |
| Formation of Side Products | 1. Hydrolysis of the Coupling Reagent: Presence of water can lead to the formation of the corresponding hydroxy-triazine, which is unreactive. 2. Double Addition (for di- or tri-functionalized starting materials): If your starting materials have multiple reactive sites, you may see unintended side reactions. | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the stoichiometry of your reactants. The use of protecting groups for other reactive functionalities is essential. |
| Difficulty in Product Purification | 1. Triazine Byproducts: The hydroxylated triazine byproduct can sometimes be challenging to remove. | 1. The triazine byproducts are weakly basic and can often be removed by washing the reaction mixture with a dilute acid (e.g., 1N HCl).[8] |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol provides a general guideline for a one-pot amide/peptide synthesis.
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Amine (1.0 equiv.)
-
This compound (1.1 equiv.)
-
N-Methylmorpholine (NMM) (1.5 equiv.)
-
Anhydrous solvent (e.g., THF, DCM, or Ethyl Acetate)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the carboxylic acid, amine, and this compound.
-
Add the anhydrous solvent to form a slurry.
-
With vigorous stirring, add the N-methylmorpholine (NMM) dropwise over approximately 1 minute.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the substrates.
-
Work-up:
-
Extractive Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitative Work-up: If the product is a solid and insoluble in water, the reaction can be run in a water-miscible solvent like acetonitrile. Upon completion, adding water to the reaction mixture may precipitate the product, which can then be isolated by filtration.
-
Visualizing the Mechanism and Workflow
Mechanism of Amide Bond Formation
Caption: Mechanism of amide bond formation using this compound.
Experimental Workflow
Caption: General experimental workflow for amide synthesis.
References
- 1. DMTMM - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
dealing with solubility issues of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Technical Support Center: 2-Chloro-4,6-dimorpholino-1,3,5-triazine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that navigating the experimental nuances of specialized reagents is critical to achieving reproducible and reliable results. This guide is structured to provide direct, actionable solutions to solubility challenges you may encounter with this versatile triazine derivative. We will move beyond simple instructions to explore the underlying chemical principles, ensuring you can make informed decisions in your work.
Physicochemical Profile & Solubility Overview
This compound is a solid, crystalline compound often employed as a coupling reagent or a key building block in organic synthesis.[1][2] Its structure, featuring a central triazine ring substituted with two bulky, polar morpholine groups and a reactive chlorine atom, dictates its solubility behavior.
While extensive quantitative solubility data is not widely published, we can infer its behavior based on its structure and by analogy to similar triazine-based reagents. The molecule possesses both polar (morpholine rings) and non-polar (triazine core) characteristics, suggesting moderate to good solubility in a range of polar aprotic organic solvents. Its reactivity, particularly the susceptibility of the chloro group to hydrolysis, is a critical factor to consider during dissolution.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₆ClN₅O₂ | [1] |
| Molecular Weight | 285.73 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Predicted Solubility | Poor in water; Soluble in polar aprotic solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile) | [3][4] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound is not dissolving in my chosen solvent. What should I do?
Answer: This is the most common challenge and usually relates to solvent choice or concentration.
-
Immediate Action: First, ensure your solvent is appropriate. For this compound, polar aprotic solvents are the recommended starting point. Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF) are excellent candidates, as they are widely used for similar coupling reagents in peptide synthesis and other organic transformations.[4]
-
Causality: The two morpholino groups impart polarity, but the overall molecule is large and not readily solvated by non-polar solvents (like hexanes) or highly polar protic solvents like water, where solubility is limited.[5] The ideal solvent must effectively solvate the entire molecule to overcome the crystal lattice energy.
-
Troubleshooting Steps:
-
Verify Solvent Choice: If you are using a non-polar or protic solvent, switch to a recommended polar aprotic solvent (see table above).
-
Attempt Gentle Agitation: Use a vortex mixer for 1-2 minutes.
-
Apply Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-10 minutes. Sonication provides localized energy to break up solid aggregates and enhance dissolution without significant bulk heating.[6]
-
Consider a Solvent Mixture: For particularly stubborn samples, a mixture of solvents can be effective. For instance, a small amount of DMF or NMP can be added to a solution in DCM to improve the dissolution of polar reagents.
-
Question 2: The compound dissolved initially, but a precipitate formed later, either during storage or after adding other reagents. What is happening?
Answer: This phenomenon typically points to one of two causes: exceeding the solubility limit (supersaturation) or, more likely, a chemical reaction such as hydrolysis.
-
Causality - Hydrolysis: this compound is reactive. The chlorine atom is a good leaving group. If trace amounts of water are present in your solvent or introduced from other reagents or the atmosphere, the chloro group can be displaced to form the corresponding 2-hydroxy-4,6-dimorpholino-1,3,5-triazine. This hydroxylated byproduct is often significantly less soluble than the parent chloro-compound, causing it to precipitate out of solution.[7] This is a classic precipitation reaction where a dissolved substance reacts to form a solid product.[8]
-
Causality - Supersaturation: If you used gentle heating to dissolve the compound, you may have created a supersaturated solution. Upon cooling to room temperature, the solubility decreases, and the excess solute crashes out.[7]
-
Troubleshooting Steps & Preventative Measures:
-
Use Anhydrous Solvents: Always use dry (anhydrous) solvents, especially when preparing stock solutions for storage. Purchase high-quality anhydrous solvents or dry them using appropriate laboratory techniques.
-
Work Under Inert Atmosphere: When handling the solid and preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Check Reagent Water Content: Ensure other reagents you add to the solution are also anhydrous.
-
Avoid Heating for Storage: Do not heat to dissolve a solution that you intend to store. If heating is required for a reaction, prepare the solution immediately before use.
-
Question 3: Can I heat the mixture to force the compound into solution? What are the risks?
Answer: Yes, gentle heating can be used to increase the dissolution rate and solubility, but it must be done with caution.[5]
-
Causality: Increasing the temperature provides the system with thermal energy, which helps overcome the intermolecular forces in the solid crystal lattice and increases the kinetic energy of solvent molecules, leading to higher solubility.
-
Associated Risks:
-
Degradation: Like many activated triazines, this compound may be thermally labile. Excessive or prolonged heating can lead to decomposition, reducing the efficacy of your reagent.
-
Increased Reactivity: Higher temperatures will accelerate the rate of any unwanted side reactions, particularly hydrolysis if any moisture is present.
-
Safety: Be mindful of the boiling point and flammability of your chosen organic solvent.
-
-
Recommended Protocol for Heating:
-
Warm the solution gently (e.g., to 30-40 °C) in a water bath with stirring.
-
Do not heat for an extended period. Aim to dissolve the compound quickly and then allow the solution to cool to the reaction temperature.
-
Prepare the solution immediately before its intended use. Do not prepare heated stock solutions for long-term storage.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Solubility Issues
This diagram provides a logical path to diagnose and solve solubility problems.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for this compound? For most applications, such as coupling reactions, N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent starting points. DMF is a powerful polar aprotic solvent that can dissolve a wide range of reagents, while DCM is a good choice for reactions run at or below room temperature and is easily removed during workup.[4]
Q2: Is this compound soluble in aqueous solutions? No, it is expected to have very limited solubility in water.[5] Furthermore, due to the high reactivity of the chloro-group with water (hydrolysis), aqueous solutions are strongly discouraged as they will lead to rapid degradation of the reagent.[7]
Q3: How should I prepare a stock solution for long-term storage? Due to the risk of hydrolysis, long-term storage of this reagent in solution is generally not recommended. It is best to prepare solutions fresh before each experiment. If a stock solution must be prepared, use a high-quality anhydrous solvent like DMF, store it under an inert atmosphere (argon or nitrogen) at -20°C, and use a syringe with a septum to withdraw aliquots to prevent introducing atmospheric moisture.
Q4: What are the visual signs of compound degradation in solution? The primary sign of degradation (hydrolysis) is the formation of a new, fine white precipitate in a previously clear solution. You may also observe a slight haziness or turbidity developing over time. If this occurs, the solution's efficacy is compromised, and a fresh solution should be prepared.
Experimental Protocol: Standardized Solubility Test
This protocol provides a self-validating method to quickly determine the best solvent for your specific experimental concentration.
Objective: To identify a suitable solvent and estimate the approximate solubility of this compound.
Materials:
-
This compound
-
Candidate solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 2.0 mg) into a clean, dry vial. It is best to test a minute amount rather than the entire sample.[9]
-
Initial Solvent Addition: Add a small, measured volume of the first candidate solvent (e.g., 100 µL) to the vial. This creates a high initial concentration to test the upper limits of solubility.
-
Agitation: Cap the vial and vortex for 30 seconds. Visually inspect for undissolved solid.
-
Sonication (if necessary): If solid remains, place the vial in a sonicator bath for 2-5 minutes. Visually inspect again.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of solvent (e.g., 100 µL). Repeat steps 3 and 4.
-
Record Observation: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent required.
-
Calculate Solubility: Calculate the approximate solubility in mg/mL. For example, if 2.0 mg dissolved in a final volume of 500 µL (0.5 mL), the solubility is approximately 4 mg/mL.
-
Repeat for Other Solvents: Repeat this process for each candidate solvent to determine the most effective one for your desired concentration.
References
- 1. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. bachem.com [bachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. genscript.com [genscript.com]
Technical Support Center: Mastering 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) Reaction Workups
Welcome to the technical support center for 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on workup procedures and to troubleshoot common challenges encountered during these experiments. The information presented here is a synthesis of established protocols and field-proven insights to ensure the integrity and success of your synthetic endeavors.
Introduction to CDMT and its Applications
This compound (CDMT) is a stable, crystalline solid widely utilized as a coupling reagent in organic synthesis.[1][2] Its primary application lies in the formation of amide and ester bonds, offering several advantages over other coupling agents, including good solubility in organic solvents and commercial availability in large quantities.[1][2] CDMT is particularly effective in peptide synthesis, where it promotes coupling with low levels of racemization, especially when used in the presence of a base like N-methylmorpholine (NMM).[1][2]
The general mechanism involves the activation of a carboxylic acid by CDMT in the presence of a base, which generates a highly reactive acyl-substituted triazine intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the workup of CDMT-mediated reactions.
Q1: What is the standard workup procedure for a CDMT-mediated amide coupling reaction?
The standard workup for a CDMT coupling reaction is typically an extractive procedure designed to remove the triazine byproducts and the base catalyst.[1][2] A general protocol is as follows:
-
Quenching (Optional but Recommended): Upon reaction completion, the mixture can be diluted with an organic solvent like ethyl acetate.
-
Acidic Wash: The organic layer is washed with a dilute aqueous acid, such as 1N HCl.[2][3] This step is crucial as it protonates the basic triazine byproducts and any remaining N-methylmorpholine (NMM), rendering them water-soluble and facilitating their removal into the aqueous phase.[1]
-
Neutralization and Brine Wash: Subsequent washes with water and then brine (saturated aqueous NaCl solution) remove any remaining acid and help to break up any emulsions that may have formed.[2][3]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: I have a non-water soluble solid product. Is there a simpler workup method?
Yes, for non-water soluble solid products, a precipitation workup can be a highly effective and simpler alternative.[1][2] This method is particularly advantageous when acetonitrile is used as the reaction solvent. The procedure involves:
-
Addition of Water: After the reaction is complete, water is added to the reaction mixture.
-
Precipitation: The desired product, being insoluble in the aqueous-organic mixture, precipitates out of the solution.
-
Isolation: The solid product is then collected by filtration, washed with water to remove any soluble impurities, and dried.[2]
This method often yields a product of high purity, and the recovery is typically comparable to the reaction conversion.[2]
Q3: How do I remove the N-methylmorpholine hydrochloride (NMM·HCl) byproduct?
N-methylmorpholine hydrochloride (NMM·HCl) is a salt formed from the NMM base and the HCl generated during the reaction or from an acidic quench. This salt is highly soluble in water. Therefore, the acidic and subsequent aqueous washes in a standard extractive workup are very effective at removing NMM·HCl from the organic layer.[1][2]
Q4: What are the common byproducts in a CDMT reaction, and how are they removed?
The primary byproducts in a CDMT-mediated coupling are 2-hydroxy-4,6-dimorpholino-1,3,5-triazine and N-methylmorpholine hydrochloride. The 2-hydroxy-4,6-dimorpholino-1,3,5-triazine is formed from the hydrolysis of the unreacted CDMT or the active ester intermediate. Both of these byproducts are effectively removed during a standard aqueous workup. The triazine byproduct is weakly basic and is extracted into the aqueous layer during the acidic wash.[1] NMM·HCl is readily removed by washing with water.[4]
Troubleshooting Guide
Even with well-established protocols, experimental challenges can arise. This section provides a troubleshooting guide for common issues encountered during the workup of CDMT reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation During Extraction | - High concentration of polar byproducts. - Insufficient difference in density between the organic and aqueous phases. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite®. - If the problem persists, consider using a different extraction solvent. |
| Product Precipitates During Acidic Wash | - The protonated form of your product is insoluble in the organic solvent. | - Use a weaker acid for the wash (e.g., 0.1N HCl or a saturated solution of NH₄Cl). - Perform the wash at a lower temperature (e.g., in an ice bath) to potentially increase solubility. - Consider switching to a precipitative workup if your final product is a non-water soluble solid. |
| Low Product Yield After Workup | - Incomplete reaction. - Product is partially soluble in the aqueous layer. - Loss of product during transfers or filtration. | - Confirm reaction completion by TLC or LC-MS before starting the workup. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[5] - Ensure careful handling and complete transfer of materials between vessels. |
| Persistent Triazine Impurities in the Final Product | - Inefficient acidic wash. - Insufficient volume of acidic wash solution. | - Increase the number of acidic washes (e.g., from one to two or three).[2][3] - Use a slightly more concentrated acid solution, provided your product is stable under these conditions. - Consider a final purification step such as column chromatography or recrystallization. |
| Gooey or Insoluble Precipitate at the Interface | - Formation of insoluble salts or byproducts. | - Continue washing with water until the precipitate is mostly removed. - Use a generous amount of drying agent to absorb the remaining material, followed by filtration.[6] |
Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup for Amide Synthesis
This protocol describes a general one-pot, one-step procedure for amide bond formation using CDMT followed by an extractive workup.[2]
Materials:
-
Carboxylic acid (1.1 equivalents)
-
Amine (1.0 equivalent)
-
CDMT (1.2 equivalents)
-
N-methylmorpholine (NMM) (3.6 equivalents)
-
Ethyl acetate (or other suitable organic solvent)
-
1N HCl
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the carboxylic acid, amine, and CDMT as solids.
-
Add ethyl acetate to form a slurry.
-
With stirring, add NMM over approximately 1 minute.
-
Stir the resulting slurry at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with additional ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1N HCl (2 x volume of organic layer)
-
Water (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Precipitative Workup for Non-Water Soluble Solid Products
This protocol is a simplified workup for reactions where the product is a non-water soluble solid.[2]
Materials:
-
Completed CDMT reaction mixture in acetonitrile.
-
Deionized water.
Procedure:
-
Upon completion of the reaction in acetonitrile, add a sufficient volume of deionized water to the reaction vessel with stirring.
-
Continue stirring until the product fully precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with additional deionized water to remove any soluble impurities.
-
Dry the purified product under vacuum.
Visualizing the Workflow
To better illustrate the decision-making process and the general workflow, the following diagrams are provided.
References
Technical Support Center: Synthesis of Substituted 1,3,5-Triazines
A Guide to Selectivity and the Avoidance of Trisubstituted Byproducts
Welcome to the technical support center for 1,3,5-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling nucleophilic substitution reactions on the triazine core. The primary focus is to address a common and critical challenge: the unwanted formation of trisubstituted byproducts when targeting mono- or disubstituted derivatives.
Understanding the Core Problem: The Principle of Deactivating Substitution
The controlled, sequential synthesis of asymmetrically substituted triazines is most commonly achieved starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The key to selectivity lies in the electronic nature of the triazine ring. The 1,3,5-triazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution.[1][2]
When the first chlorine atom is replaced by a nucleophile (e.g., an amine, alcohol, or thiol), the substituent donates electron density into the triazine ring. This makes the ring less electron-deficient and, consequently, deactivates it towards further nucleophilic attack. The second substitution is therefore slower and requires more forcing conditions (e.g., higher temperature) than the first. The third substitution is the most difficult to achieve.[3] This decreasing reactivity is the fundamental principle that allows for the selective synthesis of mono- and disubstituted triazines. The formation of the trisubstituted byproduct occurs when the reaction conditions required for the second substitution are too harsh, leading to the over-substitution of the desired product.
Caption: Decreasing reactivity of the triazine core with each nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of my desired disubstituted product and the trisubstituted byproduct. What is the first thing I should check?
A: The most critical parameter to check is the reaction temperature. The third substitution requires significantly more energy.[3] If you are forming the trisubstituted product, it is highly likely your reaction temperature is too high. Lower the temperature and monitor the reaction over a longer period.
Q2: How does stoichiometry affect the formation of the trisubstituted byproduct?
A: While it may seem intuitive to use exactly 2.0 equivalents of your nucleophile for a disubstituted product, a slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion. However, a large excess of the nucleophile, especially under forcing conditions, can increase the rate of the unwanted third substitution. Precise control of stoichiometry is crucial.
Q3: Can the choice of solvent help improve selectivity?
A: Yes. The solvent can influence the reactivity of the nucleophile and the solubility of the triazine intermediates. In some cases, using a solvent in which the disubstituted product is less soluble can cause it to precipitate out of the reaction mixture, effectively preventing it from reacting further to form the trisubstituted byproduct.
Q4: My second substitution is very slow at room temperature, but increasing the heat gives me the trisubstituted byproduct. What can I do?
A: This is a classic selectivity challenge. Instead of significantly increasing the temperature, consider a more modest increase over a longer reaction time. Alternatively, microwave-assisted synthesis can be an excellent option. Microwave irradiation can often promote the desired reaction at a lower bulk temperature and in a much shorter time, which can minimize byproduct formation.[3]
In-depth Troubleshooting Guides
Guide 1: Mastering Temperature Control
The single most effective tool for preventing trisubstituted byproduct formation is precise temperature management.
-
Problem: Formation of the trisubstituted product is observed by TLC or LC-MS analysis.
-
Cause: The energy barrier for the third substitution has been overcome.
-
Solution:
-
Establish a Temperature Gradient: Perform the first substitution at a low temperature (e.g., 0-5 °C). Once the monosubstituted product is formed, allow the reaction to slowly warm to the temperature required for the second substitution (e.g., room temperature or slightly above).
-
Avoid Hotspots: Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. Localized overheating can lead to byproduct formation.
-
Incremental Increase: If the second substitution is sluggish, increase the temperature in small increments (e.g., 5-10 °C) and hold for a set period, monitoring the reaction at each stage.
-
Guide 2: The Role of Nucleophile and Base Selection
The reactivity of your nucleophile and the strength of the base used to scavenge HCl can significantly impact selectivity.
-
Problem: Even with good temperature control, the trisubstituted product forms.
-
Cause: A highly reactive nucleophile or a strong base may be promoting the unwanted third substitution.
-
Solution:
-
Nucleophile Reactivity: For highly reactive nucleophiles (e.g., aliphatic amines), use lower temperatures and consider slow, dropwise addition to maintain a low instantaneous concentration.
-
Base Selection: A strong base like sodium hydride, used for deprotonating alcohols or thiols, can sometimes promote over-reaction. Consider a weaker base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which primarily acts as an HCl scavenger.
-
Data Summary: Impact of Reaction Parameters on Selectivity
| Parameter | Change | Impact on Reaction Rate | Impact on Trisubstituted Byproduct Formation | Recommendation for Selectivity |
| Temperature | Increase | Increases | Significantly Increases | Use the minimum temperature required for the desired substitution. |
| Nucleophile Conc. | Increase | Increases | Increases | Use a slight excess (2.1 eq for di-substitution) and consider slow addition. |
| Reaction Time | Increase | Increases product yield | Can increase with prolonged heating | Monitor reaction closely and quench once the desired product is maximized. |
| Microwave Power | Increase | Significantly Increases | Can increase if not controlled | Use controlled power/temperature settings for short durations.[3] |
Experimental Protocols
Protocol 1: Selective Synthesis of a 2,4-Diamino-6-chloro-1,3,5-triazine
This protocol details a typical procedure for the selective synthesis of a disubstituted triazine, emphasizing temperature control.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)
-
Amine Nucleophile (2.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve the amine nucleophile (2.1 eq) and DIPEA (2.2 eq) in anhydrous THF.
-
Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Slowly allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the monosubstituted intermediate and the appearance of the disubstituted product. Note any formation of the trisubstituted byproduct.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification Strategy for Removing Trisubstituted Byproducts
If the formation of the trisubstituted byproduct is unavoidable, purification is necessary.
Method: Flash Column Chromatography
-
The trisubstituted product is typically less polar than the corresponding mono- and disubstituted analogues due to the replacement of the polar C-Cl bond with a less polar C-N, C-O, or C-S bond.
-
Use a gradient elution system, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.
-
The less polar trisubstituted byproduct should elute from the column first, followed by the more polar desired disubstituted product.
-
Monitor the fractions by TLC to ensure a clean separation. In some challenging cases, semi-preparative HPLC may be required for complete separation.
Caption: A logical workflow for troubleshooting the formation of trisubstituted triazine byproducts.
References
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
Technical Support Center: 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT) Stability Guide
Answering the user's request to create a technical support center for the stability of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT).
Welcome to the technical support center for this compound (CDMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of CDMT under various experimental conditions. Understanding the stability profile of this crucial reagent is paramount for ensuring the success, reproducibility, and safety of your synthetic protocols.
Frequently Asked Questions (FAQs) on CDMT Stability
This section addresses the most common questions our application scientists receive regarding the handling, storage, and use of CDMT.
Q1: What is the general stability of CDMT under standard laboratory conditions?
A: this compound is a white crystalline solid that exhibits moderate stability under normal ambient conditions.[1] As a di-substituted derivative of cyanuric chloride, its reactivity is significantly lower than its precursor, but it remains susceptible to degradation under specific conditions, particularly in the presence of moisture, strong nucleophiles, and elevated temperatures.[1][2] For optimal shelf-life, it should be stored in a cool, dry environment, protected from light and moisture.[3]
Q2: How does pH affect the stability of CDMT in aqueous or protic solutions?
A: The stability of CDMT is highly dependent on pH. The C-Cl bond on the triazine ring is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.
-
Acidic Conditions (pH < 7): Hydrolysis can occur, leading to the replacement of the chlorine atom with a hydroxyl group to form 2-hydroxy-4,6-dimorpholino-1,3,5-triazine. The rate of this hydrolysis is generally slower than under basic conditions.
-
Neutral Conditions (pH ≈ 7): CDMT exhibits its greatest stability in neutral aqueous environments, although slow hydrolysis can still occur over extended periods.
-
Basic Conditions (pH > 7): The presence of hydroxide ions (OH⁻), a strong nucleophile, significantly accelerates the hydrolysis of the C-Cl bond. This degradation is often rapid and can be a major cause of reagent decomposition if reactions are not conducted under anhydrous conditions, especially when using amine bases.
The general principle of hydrolysis for chloro-s-triazines is well-documented and applies to CDMT.[4][5][6]
Q3: What is the thermal stability of CDMT? Can I heat reactions involving this reagent?
A: CDMT is a solid with a high melting point, suggesting good thermal stability in its solid state.[7] However, in solution, its stability at elevated temperatures depends on the solvent and other reagents present. While heating is often necessary to drive the substitution of the final chlorine on a triazine ring, it also increases the rate of potential degradation pathways, especially with trace moisture or reactive nucleophiles.[2] It is advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate. For many applications, reactions are performed at room temperature or slightly elevated temperatures (e.g., 40-60°C).[8] Always monitor the reaction progress closely (e.g., by TLC or HPLC) when heating.
Q4: In which common organic solvents is CDMT considered stable for experimental use?
A: CDMT is soluble and generally stable for typical reaction times in a variety of common anhydrous organic solvents.[1] The choice of solvent is critical and should be based on the specific reaction being performed.
| Solvent | Stability & Compatibility | Key Considerations |
| Dichloromethane (DCM) | High Stability. | Excellent choice for many reactions due to its inertness and ability to dissolve CDMT.[9][10] |
| Tetrahydrofuran (THF) | Good Stability. | Widely used, but ensure it is anhydrous as THF can absorb water. Peroxides in aged THF can also be a concern.[8][11] |
| Acetonitrile (ACN) | Good Stability. | A common polar aprotic solvent suitable for many applications.[2] |
| N,N-Dimethylformamide (DMF) | Moderate Stability. | Use with caution. While a good solvent, DMF can contain trace amounts of dimethylamine from degradation, which can react with CDMT. Ensure high-purity, anhydrous DMF is used.[8] |
| Alcohols (e.g., Ethanol) | Reactive. | CDMT will react with alcohols, especially in the presence of a base, to form the corresponding 2-alkoxy derivative. Avoid using alcohols as solvents unless this is the desired reaction.[9] |
Q5: How should I properly store CDMT to ensure its long-term stability and integrity?
A: Proper storage is crucial for maintaining the quality and reactivity of CDMT. Follow these guidelines:
-
Temperature: Store in a cool environment, such as a refrigerator (2–8°C).[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
-
Container: Keep the compound in a tightly sealed, opaque container to protect it from light and moisture.[3]
-
Location: Store in a dedicated, dry, and well-ventilated chemical storage area away from incompatible materials like strong acids, bases, and oxidizing agents.[12]
Troubleshooting Guide for Experiments Involving CDMT
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: My reaction is sluggish, incomplete, or shows no conversion.
| Possible Cause | Recommended Solution |
| Degraded CDMT | The most common cause is the hydrolysis of CDMT due to improper storage or handling. Use a fresh bottle of the reagent or verify the purity of your existing stock. |
| Insufficient Activation | In reactions with carboxylic acids, CDMT requires activation by a non-nucleophilic base like N-methylmorpholine (NMM) to form the reactive triazinyl ester intermediate. Ensure the correct stoichiometry of the base is used. |
| Low Reaction Temperature | While high temperatures can degrade CDMT, some nucleophilic substitutions require thermal energy. If the reaction is clean but slow at room temperature, consider gradually increasing the temperature (e.g., to 40°C) while monitoring by TLC.[2] |
| Poor Solvent Choice | The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction. Ensure all components are well-dissolved. |
Issue 2: I am observing multiple unexpected spots on my TLC plate.
| Possible Cause | Recommended Solution |
| Hydrolysis of CDMT | If there is moisture in your reaction, CDMT can hydrolyze to 2-hydroxy-4,6-dimorpholino-1,3,5-triazine, which may appear as a new, more polar spot on TLC. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with Solvent | If using a potentially reactive solvent like DMF, side products can form. Consider switching to a more inert solvent like DCM or ACN. |
| Excess Reagent or Base | Using a large excess of a nucleophile or base can sometimes lead to side reactions. Optimize the stoichiometry of your reactants. |
Issue 3: The CDMT reagent or my reaction mixture has developed a color (e.g., yellow).
| Possible Cause | Recommended Solution |
| Minor Impurities | A slight yellow tint in the solid reagent may indicate the presence of minor impurities from synthesis or slow degradation but may not always significantly impact reactivity. However, for high-purity applications, purification by recrystallization may be necessary.[13] |
| Reaction-Induced Color | Some reactions naturally produce colored intermediates or products. However, if the color is unexpected, it could be a sign of a decomposition pathway. Stop the reaction and analyze a sample to identify the cause. |
Visual Diagrams and Workflows
CDMT Reaction Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in reactions involving CDMT.
Caption: A step-by-step guide for troubleshooting reactions involving CDMT.
Primary Degradation Pathway of CDMT
This diagram illustrates the primary hydrolytic degradation pathway of CDMT in the presence of water.
Caption: Hydrolysis is the main degradation pathway for CDMT.
Experimental Protocol
Protocol 1: General Procedure for Assessing CDMT Stability in a Solvent
This protocol provides a framework for testing the stability of CDMT under your specific experimental conditions.
Objective: To determine the stability of CDMT in a chosen solvent over a set period at a specific temperature.
Materials:
-
This compound (CDMT)
-
Anhydrous solvent of interest (e.g., DCM, THF, ACN)
-
Internal standard (e.g., undecane, dodecane; must be inert and have a distinct retention time)
-
Reaction vial with a septum cap
-
HPLC or GC-MS instrument
-
Syringes and needles
Procedure:
-
Prepare Stock Solution: Accurately weigh CDMT (e.g., 28.6 mg, 0.1 mmol) and the internal standard (e.g., 0.1 mmol) into a 10 mL volumetric flask. Dissolve and dilute to the mark with the anhydrous solvent to create a 10 mM solution.
-
Initial Analysis (T=0): Immediately take an aliquot (e.g., 100 µL) of the stock solution, dilute it appropriately, and analyze it by HPLC or GC-MS to determine the initial peak area ratio of CDMT to the internal standard. This is your baseline measurement.
-
Incubation: Seal the vial containing the remaining stock solution and place it in a controlled temperature environment (e.g., a heating block at 40°C or at room temperature on the benchtop).
-
Time-Point Analysis: At regular intervals (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs), withdraw an aliquot from the vial using a syringe.
-
Sample Preparation and Analysis: Prepare and analyze each time-point sample in the same manner as the initial (T=0) sample.
-
Data Analysis: For each time point, calculate the peak area ratio of CDMT to the internal standard. Compare this ratio to the T=0 ratio to determine the percentage of CDMT remaining.
-
% CDMT Remaining = (Ratio_t / Ratio_t0) * 100
-
References
- 1. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | C11H16ClN5O2 | CID 224967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Coupling Reagents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) vs. PyBOP in Amide Bond Formation
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and stereochemically faithful formation of amide bonds is of paramount importance. The choice of coupling reagent is a critical decision that profoundly influences reaction kinetics, product yield, purity, and overall process economics. This guide provides an in-depth, objective comparison between two widely utilized coupling reagents: the triazine-based 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and the phosphonium salt-based (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
This analysis moves beyond a simple cataloging of features to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their respective mechanisms of action, present comparative performance data, and provide detailed, self-validating experimental protocols to guide your synthetic strategies.
Understanding the Players: A Mechanistic Overview
The efficacy of any coupling reagent lies in its ability to convert a stable carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine. Both CDMT and PyBOP achieve this activation, but through distinct chemical pathways.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): The Triazine Pathway
CDMT is a stable, crystalline compound that has gained traction for its efficiency, low cost, and favorable safety profile.[1][2] Its mechanism hinges on the formation of a highly reactive O-acyltriazine intermediate.[3] In the presence of a tertiary base, typically N-methylmorpholine (NMM), the carboxylic acid is deprotonated. This carboxylate then attacks the electron-deficient triazine ring of CDMT, displacing the chloride and forming the activated ester. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, releasing the water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.[3][4]
One of the key advantages of the CDMT pathway is the ability to perform a one-pot, one-step procedure where the acid, amine, and CDMT are mixed before the addition of the base.[5] This can lead to faster and more direct amide formation by intercepting the active ester as it is formed.[5]
References
A Comparative Guide to Triazine Coupling Reagents: Spotlight on 2-Chloro-4,6-dimorpholino-1,3,5-triazine (CDMT)
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, product purity, stereochemical integrity, and overall process economy. Among the diverse arsenal of available reagents, triazine-based compounds have emerged as powerful and versatile tools. This guide provides an in-depth, data-driven comparison of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (a close analog and representative of the CDMT class) with other key triazine coupling reagents, offering field-proven insights to guide your synthetic strategies.
The Triazine Advantage in Amide Bond Synthesis
Triazine-based coupling reagents, derived from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), offer a compelling combination of efficiency, low cost, and operational simplicity.[1] Their primary advantage lies in the formation of highly reactive acyl-triazine intermediates ("superactive" esters) that readily undergo nucleophilic attack by amines to form the desired amide bond.[2][3] A key benefit of this class of reagents is the generation of water-soluble byproducts, which significantly simplifies purification through straightforward aqueous extraction.[1][2]
At a Glance: A Comparative Overview of Key Triazine Coupling Reagents
To facilitate a clear comparison, the following table summarizes the key features of this compound (represented by its close and well-studied analog CDMT), its parent compound Cyanuric Chloride, and the widely used derivative DMTMM.
| Feature | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Reagent Type | Chloro-triazine | Chloro-triazine | Triazinylammonium salt |
| Activation | Typically requires an organic base (e.g., N-methylmorpholine, NMM) to form the active intermediate in situ.[3][4] | Requires a base to activate the carboxylic acid and for subsequent substitutions.[5] | Pre-activated quaternary ammonium salt, often used directly.[6][7] |
| Byproducts | Water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and base hydrochloride.[4][8] | Water-soluble cyanuric acid and base hydrochloride.[8] | Water-soluble 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and NMM hydrochloride.[8][9] |
| Racemization | Low propensity for racemization, especially with optimized protocols.[4][10] | Can be prone to racemization if not carefully controlled. | Generally low levels of racemization reported.[2][11] |
| Handling | Stable, crystalline solid with good solubility in common organic solvents.[4] | Inexpensive and highly versatile, but moisture-sensitive. | Air and water-stable solid.[8] |
| Cost | Economical.[1] | Very cost-effective.[8] | More expensive than CDMT and TCT.[6][12] |
| Solvent Compatibility | Versatile, effective in a range of aprotic solvents (e.g., THF, DMF, MeCN) and even methanol.[6][13] | Typically used in anhydrous organic solvents. | A significant advantage is its ability to be used in protic solvents, including water.[8][11] |
Mechanistic Insights: The Activation Pathway
The efficacy of triazine coupling reagents hinges on the activation of the carboxylic acid. Understanding the mechanism allows for rational optimization of reaction conditions.
CDMT-Mediated Activation
CDMT itself is a stable precursor. In the presence of a tertiary amine, such as N-methylmorpholine (NMM), it reacts with the carboxylic acid to form a highly reactive intermediate, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ.[3][8] This "superactive" species is then readily attacked by the amine nucleophile to yield the amide product. The direct use of the CDMT/base system is often more economical and versatile than using the pre-formed and isolated DMTMM.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. DMTMM - Wikipedia [en.wikipedia.org]
- 8. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Triazine-Based Coupling Reagents: CDMT vs. DMTMM
< <
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and stereochemically controlled formation of amide bonds is a cornerstone. Triazine-based coupling reagents have emerged as powerful tools to achieve this critical transformation. This guide provides an in-depth comparative analysis of two prominent members of this class: 2-Chloro-4,6-dimorpholino-1,3,5-triazine (a structural analog of the more commonly discussed 2-Chloro-4,6-dimethoxy-1,3,5-triazine, CDMT, which will be the primary focus for comparison due to extensive literature) and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary to make informed decisions for their synthetic strategies.
Introduction: A Tale of Two Triazines
Both CDMT and DMTMM are derived from cyanuric chloride and are employed to activate carboxylic acids for subsequent reaction with amines to form amides.[1] While they share a common triazine core, their distinct structures give rise to significant differences in their mechanism, application scope, and handling characteristics.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a stable, crystalline solid that serves as a versatile and cost-effective coupling reagent.[2][3] It is widely used in both solution-phase and solid-phase synthesis for the preparation of amides, esters, and notably, Weinreb amides.[4][5]
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a quaternary ammonium salt, often considered a pre-activated form of CDMT.[6][7] It is particularly lauded for its efficacy in aqueous and protic solvents, a domain where many traditional coupling reagents falter.[6][8] This property makes DMTMM indispensable for bioconjugation and the modification of biomacromolecules like polysaccharides and proteins.[8][9]
The Causality of Reactivity: A Mechanistic Dissection
The fundamental difference in the application of CDMT and DMTMM stems from their mechanism of carboxylic acid activation. Understanding this is key to appreciating their respective strengths and limitations.
CDMT: In Situ Activation via a Tertiary Amine
CDMT requires the presence of a tertiary amine, most commonly N-methylmorpholine (NMM), to activate a carboxylic acid.[4] The process is not a direct reaction of CDMT with the carboxylic acid. Instead, CDMT first reacts with NMM to form the highly reactive quaternary ammonium salt, which is, in fact, DMTMM, in situ.[10][11] This intermediate then reacts with the carboxylate anion to generate a "superactive" acyloxy-triazine ester.[4][12] This active ester is then susceptible to nucleophilic attack by an amine to yield the desired amide and the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[4]
The necessity of an external base is a critical experimental consideration. The choice and stoichiometry of the base can influence reaction rates and the potential for side reactions.[11]
Caption: In situ formation of the active intermediate with CDMT.
DMTMM: A Pre-formed, Ready-to-Use Reagent
DMTMM is the isolated salt formed from the reaction of CDMT and NMM.[6][13] As a pre-formed activating agent, it offers a more direct, one-step procedure where it is simply added to a mixture of the carboxylic acid and the amine.[14] The reaction proceeds without the need for an additional base, as the N-methylmorpholinium cation is released during the formation of the active ester.[1]
This streamlined protocol is a significant advantage, reducing the number of reagents and potential for side reactions associated with the base. The water solubility of DMTMM and its byproducts further simplifies reaction workup, often requiring only an aqueous wash.[8][15]
Caption: Direct activation of carboxylic acids using pre-formed DMTMM.
Performance in the Field: A Head-to-Head Comparison
The choice between CDMT and DMTMM often comes down to the specific requirements of the synthesis, including solvent compatibility, substrate sensitivity, and desired workup procedure.
| Feature | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Activation | Requires a tertiary amine (e.g., NMM) for in situ formation of the active species.[4] | Pre-activated; no additional base required for coupling.[8] |
| Solvent Compatibility | Good solubility in common organic solvents (THF, ethyl acetate, acetonitrile).[2][16] | Excellent solubility and stability in aqueous and protic solvents (water, methanol, ethanol).[6][8] |
| Reaction Conditions | Typically run at room temperature.[4] One-pot procedures are common.[3] | Mild conditions, often at room temperature.[8] Ideal for bioconjugations in aqueous buffers.[9] |
| Byproducts & Workup | Byproducts are weakly basic and can be removed by acidic washes.[2] | Water-soluble byproducts are easily removed by aqueous extraction.[8][15] |
| Racemization | Low levels of racemization reported, especially with optimized one-pot, one-step procedures.[2][3] However, a two-step procedure (pre-activation) can lead to significant racemization.[3][17] | Generally exhibits low racemization, particularly in less polar aprotic solvents.[14][18] Slight racemization can be observed in more polar protic solvents like methanol and ethanol.[14][18] |
| Stability | Very stable, crystalline solid with a long shelf life.[2] Decomposes in water.[19] | Stable, non-hygroscopic solid.[6] Good stability in water at room temperature, but degrades over time at elevated temperatures.[20][21] Limited stability in some organic solvents like DMF and DMSO.[21] |
| Key Applications | General amide and ester synthesis, Weinreb amides, peptide synthesis in organic media.[5] | Peptide synthesis (solution and solid-phase), modification of biomolecules (polysaccharides, proteins) in aqueous media, surface functionalization.[8][9] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of their application, here are representative step-by-step protocols for a standard amide coupling reaction.
Protocol for Amide Synthesis using CDMT
This protocol is a one-pot, one-step procedure designed to minimize racemization.[3][5]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Amine (1.0 equiv.)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)
-
N-Methylmorpholine (NMM) (3.6 equiv.)
-
Ethyl acetate (or other suitable aprotic solvent)
Procedure:
-
To a suitable reaction vessel, add the carboxylic acid, amine, and CDMT as solids.
-
Add the chosen solvent (e.g., ethyl acetate) to create a slurry.
-
While stirring the slurry, add N-methylmorpholine (NMM) over approximately 1 minute.
-
Continue to stir the resulting mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, proceed with an extractive workup. Wash the reaction mixture sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography or recrystallization as needed.
References
- 1. DMTMM - Wikipedia [en.wikipedia.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mironova.com [mironova.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 16. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]
- 17. researchgate.net [researchgate.net]
- 18. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to Triazine-Based Reagents for Fragment Condensation
For researchers, scientists, and professionals in drug development, the synthesis of large peptides and small proteins is a significant yet common challenge. Stepwise solid-phase peptide synthesis (SPPS) can become inefficient for long sequences, leading to decreased yields and purification difficulties. Fragment condensation, the coupling of pre-synthesized, protected peptide segments, offers a powerful alternative. The success of this strategy hinges on the choice of coupling reagent, which must ensure high-yield amide bond formation while rigorously suppressing racemization at the C-terminal amino acid of the carboxylic acid fragment.
This guide provides an in-depth comparison of triazine-based coupling reagents, focusing on their efficiency in fragment condensation. While the query specified 2-Chloro-4,6-dimorpholino-1,3,5-triazine, the scientific literature and commercial availability point to its analogue, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , as the workhorses of this class.[1][2] We will objectively compare the performance of these reagents with other common alternatives, supported by experimental data and detailed protocols.
The Triazine Activation Pathway: A Mechanism for Clean and Efficient Coupling
The efficacy of CDMT lies in its ability to convert a carboxylic acid into a highly reactive acyl-oxy-triazine "active ester". This transformation is typically mediated by a tertiary amine base, most commonly N-methylmorpholine (NMM). The mechanism proceeds in two key stages:
-
Activation: The carboxylic acid fragment reacts with CDMT in the presence of NMM. The NMM serves as a base to deprotonate the carboxylic acid and as a nucleophilic catalyst that reacts with CDMT to form the quaternary ammonium salt, DMTMM, in situ. This highly reactive species then rapidly forms the acyl-oxy-triazine active ester.[2][3]
-
Coupling: The N-terminal amine of the second peptide fragment performs a nucleophilic attack on the carbonyl carbon of the activated ester. This results in the formation of the desired peptide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, a water-soluble byproduct that is easily removed during aqueous workup.[1][4]
The pre-formed salt, DMTMM, can also be used directly, simplifying the reaction setup and proving to be a valuable and economical alternative to other high-efficiency reagents like PyBOP for solid-phase synthesis.[5]
Performance Benchmarking: CDMT/DMTMM vs. The Field
The choice of a coupling reagent is a balance of efficiency, cost, and the minimization of side reactions. Triazine-based reagents have carved out a significant niche by offering a compelling combination of these factors.
Key Advantages of Triazine-Based Reagents:
-
Suppression of Racemization: This is a paramount concern in fragment condensation. The formation of the triazine active ester is rapid, and the intermediate is structured to minimize the formation of the 5(4H)-oxazolone responsible for racemization.[6][7]
-
High Coupling Efficiency: Triazine reagents consistently deliver high yields, even with sterically hindered amino acids or in challenging sequences.[5][6]
-
Simplified Workup: The primary byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly soluble in water, facilitating a straightforward purification process through simple aqueous washes.[1][4]
-
Stability and Cost-Effectiveness: CDMT is a stable, crystalline solid, making it easy to handle and store. Compared to many phosphonium and uronium reagents, it offers a more economical option without a significant compromise in performance.[5]
-
Versatility: These reagents are effective in both solution-phase and solid-phase synthesis.[1][5]
Quantitative Comparison of Common Coupling Reagents
The following table summarizes the performance of triazine reagents relative to other popular choices. It is important to note that direct head-to-head comparative data for a single peptide sequence across all reagents is limited in the literature; these values are collated from various studies and represent typical performance.
| Coupling Reagent | Typical Yields | Racemization Potential | Key Advantages | Disadvantages/Considerations |
| CDMT / DMTMM | Excellent | Very Low | Economical, stable reagent, water-soluble byproducts, simple protocols.[1][5][6] | Requires a base (NMM); reaction rate may be slightly slower than HATU. |
| HATU | Excellent | Very Low | Very fast reaction kinetics, highly effective for hindered couplings.[7][8] | High cost, potential for guanidinylation side reactions.[9] |
| HBTU | Very Good | Low to Moderate | Widely used, effective general-purpose reagent.[8] | Higher racemization risk than HATU/COMU, especially with sensitive residues.[8] |
| DCC / DIC | Good to Very Good | Moderate to High | Very low cost.[6] | Forms insoluble DCU/DIU byproduct (complicates purification), high risk of racemization without additives (HOBt, Oxyma).[6][10] |
| COMU | Excellent | Extremely Low | Superior racemization suppression, safer (non-explosive) alternative to HOBt/HOAt-based reagents, very soluble.[8][11] | High cost. |
Data compiled from multiple sources. The extent of racemization is highly dependent on the specific amino acid, peptide sequence, base, and solvent used.
Field-Proven Methodologies: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for fragment condensation using triazine-based reagents.
Protocol 1: Solution-Phase Fragment Condensation using CDMT/NMM
This protocol describes the coupling of two protected peptide fragments in a solution phase.
Materials:
-
N-protected peptide fragment with a free C-terminal carboxylic acid.
-
C-protected peptide fragment with a free N-terminal amine.
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq).
-
N-methylmorpholine (NMM) (1.2 eq).
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide acid fragment (1.0 eq) and CDMT (1.1 eq) in the anhydrous solvent.
-
Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate, which would reduce the yield.
-
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add NMM (1.2 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Causality: Staged addition at low temperature allows for the controlled formation of the active ester while minimizing potential side reactions, including racemization. The progress of activation can sometimes be monitored by TLC.
-
-
Coupling: Dissolve the C-protected peptide amine fragment (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC) until the starting material is consumed.
-
Workup & Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This aqueous wash is highly effective at removing the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct and excess NMM.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude peptide by flash chromatography or recrystallization.
-
Protocol 2: Solid-Phase Fragment Condensation using DMTMM
This protocol outlines the coupling of a protected peptide fragment to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
N-protected peptide fragment with a free C-terminal carboxylic acid (2.0 eq).
-
DMTMM (2.0 eq).
-
Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq).
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)).
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been successfully deprotected at the N-terminus (e.g., removal of Fmoc group with piperidine) and thoroughly washed with DMF. A positive Kaiser test should confirm the presence of free amines.
-
Coupling Solution Preparation: In a separate vessel, dissolve the N-protected peptide acid fragment (2.0 eq) and DMTMM (2.0 eq) in the anhydrous solvent. Add DIPEA (4.0 eq) to this solution.
-
Causality: Using pre-formed DMTMM ensures a rapid and clean activation. DIPEA is a non-nucleophilic base suitable for SPPS, preventing side reactions with the activated ester. An excess of reagents is used to drive the reaction on the solid support to completion.
-
-
Coupling Reaction: Add the prepared coupling solution to the resin in the reaction vessel. Agitate the mixture at room temperature. Coupling is typically rapid, often completing within 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., Kaiser test). A negative test indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the support.
References
- 1. benchchem.com [benchchem.com]
- 2. DMTMM - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
Part 1: Hazard Assessment and Waste Characterization
As a Senior Application Scientist, the first step in any disposal protocol is a thorough understanding of the compound's potential hazards. 2-Chloro-4,6-dimorpholino-1,3,5-triazine belongs to the chlorinated s-triazine family. While specific toxicological data is limited, its structure allows us to infer a likely hazard profile based on analogous chemicals like 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
The core hazards are derived from three structural features:
-
Chlorinated Organic: The presence of chlorine necessitates disposal via high-temperature incineration to prevent the formation of toxic dioxins. This automatically classifies it as a regulated hazardous waste.
-
s-Triazine Ring: Triazine-based compounds are frequently used as herbicides and can exhibit significant environmental toxicity, particularly to aquatic life.[1][2] They are often persistent and not easily removed by standard wastewater treatment processes.[1]
-
Amine Functionality (Morpholine): The morpholine groups can impart skin and eye irritancy and may act as sensitizers.
Based on this analysis, this compound must be managed as hazardous waste . It should never be disposed of down the drain or in standard refuse. Based on data from similar compounds, it is likely to be harmful if swallowed, a skin and respiratory irritant, a potential skin sensitizer, and a cause of serious eye damage.[3][4][5]
Incompatible Materials: To prevent dangerous reactions, this compound and its waste must be stored separately from strong oxidizing agents, strong acids, and strong bases.[3][6]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All personnel involved in the handling and disposal of this compound must use appropriate PPE to prevent exposure. The following table summarizes the minimum required PPE, based on OSHA regulations and recommendations for analogous compounds.[3][7]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and splashes, preventing serious eye damage.[8] Conforms to OSHA 29 CFR 1910.133.[3][7] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier against skin contact, irritation, and potential sensitization.[9] Always inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Body Protection | A fully buttoned laboratory coat and closed-toe shoes. | Prevents incidental contact with skin and contamination of personal clothing.[7] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a chemical fume hood or if dust generation is unavoidable.[3][7] |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, segregation, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation is critical to ensure safe and compliant disposal. Do not mix this waste with other chemical waste unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Collect unreacted chemical, contaminated weighing paper, and grossly contaminated items (e.g., paper towels from a spill cleanup) in a dedicated, sealable container.
-
This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, sealable liquid waste container.
-
This includes reaction mother liquors and rinsate from container decontamination (see Step 3).
-
-
Contaminated Sharps & Labware:
-
Disposable contaminated labware (pipette tips, vials) should be placed in the solid waste container.
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Reusable glassware must be decontaminated before washing (see Step 3).
-
Step 2: Container Labeling
All waste containers must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.
Essential Label Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
All Components: List all constituents by percentage, including solvents.
-
Hazard Identification: Check all applicable hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Principal Investigator's Name and Laboratory Information.
Step 3: Decontamination of Emptied Containers and Glassware
Empty containers of this compound are also considered hazardous waste and must be properly managed.[10] The standard procedure is a "triple rinse."[10]
-
First Rinse: Add a suitable solvent (e.g., acetone or methanol) to the empty container until it is about 10-20% full. Cap and shake vigorously. Pour the rinsate into the designated liquid hazardous waste container.
-
Second & Third Rinse: Repeat the first step two more times.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a fume hood. The now-decontaminated container can typically be disposed of in standard laboratory glass or plastic recycling, but confirm this with your EHS office.
This same triple-rinse procedure should be applied to reusable glassware before it undergoes standard washing.
Step 4: Spill Management
Accidental spills must be managed immediately and safely.
-
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand to avoid raising dust.[6]
-
Carefully sweep the absorbed material into a sealable bag or container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water.
-
Place all cleanup materials into the solid hazardous waste container and label it appropriately.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Step 5: Temporary Storage and Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel, at or near the point of generation. Ensure secondary containment is used to capture any potential leaks.
-
Disposal Request: Once a waste container is full, or if you are generating waste infrequently, submit a chemical waste pickup request to your EHS department. Do not allow waste to accumulate for more than the locally regulated time limit (often 90 days). EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
Part 4: Disposal Process Visualization
The following diagram illustrates the decision-making workflow for handling waste generated from this compound.
Caption: Decision workflow for safe handling and disposal of chemical waste.
References
- 1. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. 2-Chloro-4,6-dimethoxy-1,3,5-triazine(3140-73-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
A Senior Application Scientist's Guide to Handling 2-Chloro-4,6-dimorpholino-1,3,5-triazine: A Framework for Laboratory Safety
In the landscape of drug development and scientific research, the synthesis and application of novel compounds are paramount. 2-Chloro-4,6-dimorpholino-1,3,5-triazine and its derivatives are part of a class of heterocyclic compounds that are instrumental in various synthetic pathways. However, with great utility comes the profound responsibility of ensuring the safety of the researchers handling these materials. This guide provides a detailed operational and safety framework for handling this compound, grounded in the principles of risk assessment and proactive safety measures.
The causality behind these rigorous protocols is clear: triazine derivatives can present significant health hazards if handled improperly. Our objective is to build a self-validating system of safety where each step, from preparation to disposal, is designed to minimize exposure and mitigate risk.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its potential hazards is essential. Based on data from structurally similar triazine compounds, we can anticipate a comparable hazard profile. The following table summarizes the key risks, which form the basis for our personal protective equipment (PPE) and handling recommendations.
| Hazard Classification | Description of Risk | Potential Health Effects |
| Acute Oral Toxicity | Harmful if the substance is swallowed.[1][2] | May cause gastrointestinal irritation, nausea, and vomiting.[2] Animal studies on related compounds indicate potential for serious health damage from ingestion.[3] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][4] May cause an allergic skin reaction (skin sensitization).[2][5] | Can lead to inflammation and dermatitis, particularly with pre-existing skin conditions.[3] Prolonged contact may cause allergic reactions in susceptible individuals.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][5] | Direct contact can result in severe irritation, burns, and potentially irreversible eye damage.[2][3] |
| Respiratory Irritation/Sensitization | May cause respiratory irritation.[1][4][6] Inhalation of dust may be harmful. | Inhalation can irritate the respiratory tract.[2][3] For some triazine compounds, there is a risk of causing allergy or asthma symptoms if inhaled.[7] |
| Chronic Health Effects | Long-term exposure may have cumulative health effects. | Epidemiological studies have suggested a possible link between long-term exposure to some triazine herbicides and an increased risk of certain cancers, although more data is needed for a full assessment.[3] |
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a barrier between the researcher and the chemical.
-
Respiratory Protection:
-
Why: The primary risk from this compound, which is likely a powder, is the inhalation of fine dust particles.[3] This can cause respiratory irritation.[1][4][6]
-
What to Use: A NIOSH-approved N95 or P95 particulate respirator is recommended for nuisance exposures.[6] For procedures with a higher potential for aerosolization or when exposure limits may be exceeded, a higher level of protection, such as an elastomeric half-mask respirator with appropriate cartridges, should be used.[2][6] All handling should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
-
Eye and Face Protection:
-
Why: This class of compounds is known to cause serious eye damage.[1][2][5]
-
What to Use: Safety glasses with side shields are the absolute minimum.[3] However, given the risk of severe eye damage, chemical safety goggles that provide a complete seal around the eyes are strongly recommended.[2][5] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.
-
-
Hand Protection:
-
Why: this compound is expected to be a skin irritant and a potential skin sensitizer.[1][2][3][5]
-
What to Use: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solids. It is crucial to inspect gloves for any signs of degradation or puncture before use.[4] After handling, gloves should be removed using the proper technique to avoid skin contact with the outer surface, and hands must be washed thoroughly.[4][8]
-
-
Body Protection:
-
Why: To prevent accidental skin contact from spills or dust.
-
What to Use: A standard laboratory coat should be worn and kept fully buttoned. For tasks with a higher risk of contamination, chemically resistant aprons or coveralls may be necessary.[2] Contaminated work clothing should not be taken home.[2]
-
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow is essential for minimizing risk.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don all required PPE as outlined above.
-
-
Handling:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Avoid all personal contact, including inhalation and skin/eye contact.[3]
-
Use spatulas and other tools to handle the powder, avoiding direct contact with gloved hands where possible.
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure Response
In the event of an accident, a clear and immediate response is critical.
Accidental Exposure Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[4] Seek medical attention if irritation or a rash develops.[2]
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[2]
Chemical Spill Response Workflow:
The following workflow outlines the necessary steps to take in the event of a spill.
Caption: Workflow for handling a chemical spill.
For any spill, the primary directive is to avoid creating dust.[3][4][6] Use a dry clean-up procedure and place the material into a suitable, labeled container for disposal.[3]
Disposal Plan: Responsible Waste Management
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[3][4]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.
-
Container Management: Do not reuse empty containers as they may contain residual dust.[3] It is often recommended to puncture empty containers to prevent their reuse.[3]
By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their research.
References
- 1. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. capotchem.cn [capotchem.cn]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
